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  • Product: tert-butyl (3R)-3-amino-5-methylhexanoate
  • CAS: 166023-29-6

Core Science & Biosynthesis

Foundational

what is tert-butyl (3R)-3-amino-5-methylhexanoate used for in research

An In-depth Technical Guide on the Research Applications of tert-butyl (3R)-3-amino-5-methylhexanoate Executive Summary In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Research Applications of tert-butyl (3R)-3-amino-5-methylhexanoate

Executive Summary

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, that can introduce specific stereochemistry into a target molecule are therefore indispensable tools for the medicinal and process chemist. This technical guide provides an in-depth examination of tert-butyl (3R)-3-amino-5-methylhexanoate, a specialized chiral intermediate. We will explore its molecular architecture, the strategic rationale for its use, and its pivotal role as a key precursor in the asymmetric synthesis of significant active pharmaceutical ingredients (APIs), most notably (S)-Pregabalin. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound's unique properties in their synthetic endeavors.

The Strategic Importance of Chiral β-Amino Esters in Synthesis

The biological activity of a drug is often intrinsically linked to its three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize the desired stereoisomer is a cornerstone of efficient and safe drug development. Chiral amines and their derivatives are prevalent motifs in numerous commercial drugs.[1][2] β-amino acids, in particular, are valuable non-natural building blocks used to create peptides with enhanced stability against enzymatic degradation and to construct complex small molecule therapeutics.[3]

Tert-butyl (3R)-3-amino-5-methylhexanoate belongs to this critical class of molecules. Its utility stems from two core features: a predefined stereocenter and a chemically stable yet selectively cleavable protecting group.

Molecular Profile and Rationale for Use

The efficacy of tert-butyl (3R)-3-amino-5-methylhexanoate as a synthetic intermediate is derived directly from its structure. A detailed analysis reveals the strategic importance of each component.

The Chiral Core: (3R)-3-amino-5-methylhexanoate

The fundamental value of this molecule lies in its fixed (R) configuration at the C3 position. This specific stereochemistry is essential for constructing target molecules where the corresponding amine-bearing carbon must possess a defined spatial arrangement. Asymmetric synthesis using such a pre-formed chiral block is often more efficient and scalable than attempting to induce chirality later in a synthetic sequence.

The Guardian Moiety: The tert-Butyl Ester Protecting Group

The carboxylic acid functional group is reactive and can interfere with a wide range of synthetic transformations. The tert-butyl (t-Bu) ester serves as a robust protecting group, masking the reactivity of the carboxyl group.[4]

Causality Behind its Selection:

  • Steric Hindrance: The bulky tert-butyl group physically obstructs nucleophilic attack at the carbonyl carbon, rendering the ester stable to a variety of nucleophiles and basic conditions.[4] This stability is crucial when performing reactions on other parts of the molecule, such as the amine functionality or in subsequent chain elongations.

  • Orthogonal Deprotection: The t-Bu ester is a cornerstone of orthogonal protection strategies, particularly in peptide synthesis.[5][6][7] It remains intact under basic conditions used to remove other protecting groups (like the Fmoc group) but is selectively and cleanly cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA).[4][7][8] This selective removal ensures that other acid-labile groups in a complex molecule are not unintentionally affected.

The diagram below illustrates the protective role of the tert-butyl group, enabling a hypothetical reaction on a functional group 'R' without interference from the carboxylic acid.

G cluster_0 Protection cluster_1 Selective Transformation cluster_2 Deprotection Start Carboxylic Acid Moiety (R-COOH) Protected tert-Butyl Ester (R-COO-tBu) Start->Protected t-BuOAc, Tf2NH Reaction Reaction at another functional group Protected->Reaction Transformed Modified Molecule Reaction->Transformed Final Deprotected Carboxylic Acid Transformed->Final TFA / DCM

Caption: Workflow illustrating the strategic use of the tert-butyl ester protecting group.

Physicochemical Data

The key properties of tert-butyl (3R)-3-amino-5-methylhexanoate are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 166023-29-6[9][10]
IUPAC Name tert-butyl (3R)-3-amino-5-methylhexanoate[9][11]
Molecular Formula C₁₁H₂₃NO₂[10]
Molecular Weight 201.31 g/mol [10]
Canonical SMILES CC(C)CCC(=O)OC(C)(C)C[9][11]
InChI Key WBOPVTYXLFEVGP-SECBINFHSA-N[9]

Core Application: Asymmetric Synthesis of (S)-Pregabalin

The most significant and well-documented research application of tert-butyl (3R)-3-amino-5-methylhexanoate is its use as a pivotal intermediate in the synthesis of (S)-Pregabalin.

Therapeutic Significance of Pregabalin

Pregabalin, marketed under the trade name Lyrica, is a potent anticonvulsant and GABA analogue.[12] It is widely prescribed for treating neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[12][13] The therapeutic activity resides exclusively in the (S)-enantiomer, making an efficient asymmetric synthesis highly desirable for industrial production.

Synthetic Workflow and Key Transformations

Numerous synthetic routes to Pregabalin have been developed, with many leveraging chiral building blocks to establish the required stereocenter efficiently. The use of tert-butyl (3R)-3-amino-5-methylhexanoate provides a direct path to the corresponding free acid, (R)-3-amino-5-methylhexanoic acid, which is a direct precursor to the final API after functional group manipulation.

The general synthetic pathway involves the deprotection of the tert-butyl ester, followed by conversion to the final product. The diagram below outlines this critical transformation.

G A tert-butyl (3R)-3-amino-5-methylhexanoate B Deprotection (Acid Cleavage) A->B TFA, DCM C (R)-3-amino-5-methylhexanoic acid B->C D Further Synthetic Steps C->D E (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) D->E

Caption: Key transformation of the intermediate in the synthesis of Pregabalin.

Protocol: Acid-Mediated Deprotection of tert-butyl (3R)-3-amino-5-methylhexanoate

This protocol is a representative example of the deprotection step to yield the free carboxylic acid, based on established chemical principles.[8]

Objective: To cleave the tert-butyl ester to yield (R)-3-amino-5-methylhexanoic acid.

Materials:

  • tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, typically 5-10 eq) dropwise to the stirred solution. Causality Note: The reaction is performed at 0 °C to control the exothermic nature of the acid addition and to minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature (approx. 20-25 °C) and stir for 12-16 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Work-up and Neutralization: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is then carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Self-Validation: Effervescence (CO₂ evolution) will be observed. The cessation of gas evolution indicates that the excess acid has been neutralized.

  • Isolation: The aqueous layer can then be washed with an organic solvent like ethyl acetate to remove any non-polar impurities. The aqueous phase containing the amino acid product can be used directly in subsequent steps or the product can be isolated, for example, by ion-exchange chromatography.

  • Drying and Characterization: If extracted, the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product's identity and purity should be confirmed using NMR spectroscopy and mass spectrometry.

Broader Research Potential and Future Outlook

While its role in Pregabalin synthesis is its most prominent application, the utility of tert-butyl (3R)-3-amino-5-methylhexanoate is not limited to this single pathway. As a non-natural, chiral β-amino acid derivative, it represents a valuable building block for the synthesis of:

  • Peptidomimetics: Incorporation into peptide backbones can induce specific secondary structures (e.g., helices or turns) and confer resistance to proteolytic degradation, enhancing the pharmacokinetic profile of peptide-based drug candidates.[3]

  • Novel Small Molecule Scaffolds: The unique stereochemistry and functionality can be leveraged to create novel molecular architectures for screening against a variety of biological targets.[14]

  • Chiral Catalysts and Ligands: Chiral amines are known to be effective in catalyzing asymmetric reactions.[15] Derivatives of this compound could be explored for the development of new organocatalysts.

Conclusion

Tert-butyl (3R)-3-amino-5-methylhexanoate is a high-value synthetic intermediate whose utility is firmly grounded in the principles of modern stereoselective synthesis and protecting group chemistry. Its well-defined stereocenter and the robust, yet selectively removable, tert-butyl ester make it an ideal building block for the efficient, large-scale synthesis of chiral APIs like (S)-Pregabalin. For drug development professionals, understanding the strategic rationale behind its design and application provides a clear example of how specialized chemical tools are employed to solve complex synthetic challenges, ultimately accelerating the path to novel therapeutics.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Benchchem. (n.d.). Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • J-Stage. (n.d.). Design and Synthesis of Phenylcyclopropane-based Chiral Amine Catalysts and Their Application in Asymmetric Reactions.
  • (n.d.). Chiral Amine Synthesis Methods, Developments and Applications.
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications.
  • PubMed. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Arch Pharm Res.
  • ChemicalBook. (n.d.). (R)-3-AMINO-5-METHYL-HEXANOIC ACID synthesis.
  • (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
  • (n.d.). pregabalin.
  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin.
  • European Patent Office. (2001). ASYMMETRIC SYNTHESIS OF PREGABALIN - EP 1250311 B1.
  • Google Patents. (n.d.). US20150344919A1 - Process for the preparation of pregabalin.
  • Fluorochem. (n.d.). Tert-butyl (R)-3-amino-5-methylhexanoate (CAS 166023-29-6).
  • Fluorochem. (n.d.). Tert-butyl (R)-3-amino-5-methylhexanoate (CAS 166023-29-6).
  • Matrix Fine Chemicals. (n.d.). TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE | CAS 166023-29-6.
  • (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
  • (2026). The Role of Amino Acid Derivatives in Modern Drug Discovery.
  • MDPI. (2018). Amino Acids in the Development of Prodrugs.

Sources

Exploratory

Chemical Structure, Properties, and Synthetic Utility of tert-Butyl (3R)-3-Amino-5-Methylhexanoate: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Peptide Scientists, and Drug Development Professionals Executive Summary In the rapidly evolving landscape of peptidomimetics and foldamer res...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Peptide Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of peptidomimetics and foldamer research, the incorporation of non-natural amino acids is a primary strategy for enhancing proteolytic stability and structural rigidity. tert-Butyl (3R)-3-amino-5-methylhexanoate (CAS: 166023-29-6) serves as a highly specialized, orthogonally protected chiral building block. As the tert-butyl ester of (R)- β -homoleucine, this molecule is indispensable for the solid-phase and solution-phase synthesis of β -peptides.

This whitepaper provides an in-depth technical analysis of its chemical properties, clarifies critical structural misconceptions prevalent in the industry, and establishes self-validating experimental protocols for its integration into complex synthetic workflows.

Structural Identity and Mechanistic Significance

Chemical Nomenclature and Topology

The compound is a β -amino acid derivative characterized by an isobutyl side chain at the β -position and a tert-butyl protected C-terminus.

  • IUPAC Name: tert-butyl (3R)-3-amino-5-methylhexanoate

  • SMILES: CC(C)CCC(=O)OC(C)(C)C

  • Stereochemistry: The (3R) configuration is critical. When incorporated into a peptide backbone, specific enantiomers of β -amino acids dictate the macroscopic folding of the molecule, reliably inducing stable secondary structures such as 14-helices.

The "Pregabalin" Misconception

A frequent point of failure in drug development outsourcing is the structural confusion between β -homoleucine derivatives and Pregabalin (Lyrica).

  • Pregabalin is (S)-3-(aminomethyl)-5-methylhexanoic acid. It is a γ -amino acid (a GABA analogue) where the amine is located on a methyl group extending from the C3 carbon .

  • tert-Butyl (3R)-3-amino-5-methylhexanoate , conversely, has the primary amine directly attached to the C3 ( β ) carbon, making it a true β -amino acid. Recognizing this topological difference is paramount for scientists designing target-binding pharmacophores.

Physicochemical Properties

To ensure reproducible handling and storage, the quantitative data for this building block is summarized below. The tert-butyl ester renders the compound as a lipophilic liquid at room temperature, contrasting with the zwitterionic solid nature of the unprotected amino acid .

PropertyValueAnalytical Method / Condition
CAS Registry Number 166023-29-6-
Molecular Formula C11H23NO2-
Molecular Weight 201.31 g/mol Calculated
Appearance Clear colorless to yellow liquidVisual Inspection
Purity 96.0%Gas Chromatography (GC)
Specific Rotation [α]D​ -15°c=1, Methanol at 20°C
Refractive Index 1.4300 to 1.4320Refractometry
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation

Experimental Workflows & Protocol Causality

As an application scientist, I emphasize that protocols must not merely be followed, but understood. The tert-butyl group is deliberately chosen for its orthogonal stability. It remains completely intact during the basic conditions (e.g., 20% piperidine) used to remove Fmoc groups on the N-terminus, allowing for directional, controlled elongation of the peptide chain.

Protocol A: Amide Bond Formation (N-Terminal Elongation)

Causality: The β -position of this molecule is substituted with a bulky isobutyl group, creating severe steric hindrance around the primary amine. Standard carbodiimide coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, we utilize HATU , which generates a highly reactive 7-azabenzotriazole active ester, driving the reaction forward rapidly to prevent epimerization.

Self-Validating Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the incoming protected amino acid (Fmoc-AA-OH, 1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Validation Check: The solution will transition to a pale yellow color within 2-5 minutes, confirming the formation of the active ester.

  • Coupling: Add tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq) directly to the activated mixture.

  • Reaction: Stir under an inert nitrogen atmosphere at 25°C for 4 to 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

    • Validation Check: Analyze the crude mixture via LC-MS. The presence of the target mass [M+H]+ confirms successful coupling over the sterically hindered amine.

Protocol B: Acidic Cleavage of the tert-Butyl Ester

Causality: To elongate the peptide at the C-terminus, the tert-butyl ester must be hydrolyzed. This is achieved via acidolysis using Trifluoroacetic acid (TFA). Because this cleavage generates a highly reactive tert-butyl carbocation, scavengers like Triisopropylsilane (TIPS) and water must be included to trap the carbocation, preventing the irreversible alkylation of electron-rich peptide side chains (e.g., Tryptophan or Tyrosine).

Self-Validating Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / Dichloromethane (DCM) / TIPS / H2​O in a ratio of 47.5 : 47.5 : 2.5 : 2.5 (v/v).

  • Dissolution: Dissolve the protected intermediate (1.0 eq) in the cleavage cocktail (10 mL per gram of peptide).

    • Validation Check: The solution must remain clear. Immediate deep purple or black coloration indicates the presence of unwanted side-reactions or transition metal impurities.

  • Cleavage: Stir at room temperature for exactly 2 hours.

  • Monitoring: Monitor via TLC or LC-MS.

    • Validation Check: The complete disappearance of the starting material mass and the emergence of the [M−56+H]+ peak confirms the quantitative loss of the isobutylene group.

  • Isolation: Concentrate the mixture under a gentle stream of nitrogen to remove volatile TFA and DCM.

  • Precipitation: Add the concentrated residue dropwise into 10 volumes of ice-cold diethyl ether (-20°C) to precipitate the free carboxylic acid. Centrifuge, decant the supernatant, and dry the pellet under high vacuum.

Workflow Visualization

The following diagram maps the logical progression of the chemical states described in the protocols above, illustrating the orthogonal protection strategy.

G SM tert-Butyl (3R)-3-amino- 5-methylhexanoate (Free Amine) Coupling Peptide Coupling (HATU, DIPEA, Fmoc-AA-OH) SM->Coupling Nucleophilic Attack Intermediate Fmoc-AA-(3R)-β-Leu-OtBu (Protected Dipeptide) Coupling->Intermediate Amide Bond Formation Deprotection Acidic Cleavage (TFA / DCM / Scavengers) Intermediate->Deprotection t-Butyl Ester Hydrolysis Product Fmoc-AA-(3R)-β-Leu-OH (Free Carboxylic Acid) Deprotection->Product C-Terminal Activation Ready

Figure 1: Synthetic workflow for utilizing tert-butyl (3R)-3-amino-5-methylhexanoate.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6934243, (R)-3-Amino-5-methyl-hexanoic acid." PubChem Database. URL:[Link]

  • Fisher Scientific. "Product Specification: tert-Butyl (3R)-3-amino-5-methylhexanoate, 97%." Thermo Fisher Scientific. URL:[Link]

Foundational

tert-Butyl (3R)-3-amino-5-methylhexanoate: A Critical Chiral Building Block in Advanced Peptidomimetics and Pharmaceutical Development

Executive Summary The transition from traditional small molecules to complex biologics has exposed a critical vulnerability in modern pharmacokinetics: the rapid proteolytic degradation of natural α -peptides. To circumv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional small molecules to complex biologics has exposed a critical vulnerability in modern pharmacokinetics: the rapid proteolytic degradation of natural α -peptides. To circumvent this, drug development professionals have increasingly turned to peptidomimetics. tert-Butyl (3R)-3-amino-5-methylhexanoate (CAS: 166023-29-6), also known as D- β -homoleucine tert-butyl ester, has emerged as a highly specialized chiral building block [4]. By introducing an additional methylene carbon into the amino acid backbone, this compound confers profound enzymatic resistance while its orthogonal tert-butyl (tBu) ester protection enables precise, site-specific conjugation in both solid-phase and solution-phase synthesis. This technical guide explores the structural rationale, pharmacokinetic advantages, and field-proven experimental workflows for integrating this molecule into next-generation therapeutics.

Structural & Mechanistic Rationale

The β -Amino Acid Advantage

Natural proteases (e.g., trypsin, pepsin, and dipeptidyl peptidases) possess active sites that are evolutionarily optimized for the precise spatial geometry of α -amino acid amides. The core structure of (3R)-3-amino-5-methylhexanoic acid shifts the amine group from the α -carbon to the β -carbon. This seemingly minor addition of a single methylene group fundamentally disrupts the transition state geometry required for enzymatic cleavage [5]. Consequently, peptides incorporating β -homoleucine exhibit remarkable stability against microbial degradation and inherent resistance to mammalian peptidases [4].

The Role of the tert-Butyl Ester Protecting Group

In multi-step peptide synthesis, the free carboxylic acid of a β -amino acid must be masked to prevent self-condensation (polymerization) when the amine acts as a nucleophile. The tert-butyl ester is the premier choice for this role due to its steric bulk, which effectively shields the carbonyl carbon from unwanted nucleophilic attack during basic coupling conditions [1]. Furthermore, it provides strict orthogonality to base-labile protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl). The tBu group remains completely stable under the basic conditions (e.g., 20% piperidine) used to remove Fmoc, but is readily cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid) [1].

Applications in Advanced Therapeutics

The integration of tert-butyl (3R)-3-amino-5-methylhexanoate is pivotal in two cutting-edge areas of biopharmaceuticals:

  • Peptide-Drug Conjugates (PDCs) & Blood-Brain Barrier (BBB) Vectors: β -amino acid derivatives are actively utilized as vectors to transport diagnostic or therapeutic molecules across cell membranes, specifically targeting the BBB for CNS pathologies [2].

  • Miniproteins & Radiopharmaceuticals: A major challenge with radiolabeled miniproteins is their high retention in the kidneys, leading to nephrotoxicity. The incorporation of unnatural amino acids like 3-amino-5-methylhexanoic acid has been shown to significantly decrease kidney retention and reuptake, optimizing the therapeutic index of these targeted therapies [3].

Quantitative Data: Pharmacokinetic & Structural Comparison

To understand the impact of substituting natural L-Leucine with D- β -Homoleucine, consider the following comparative data:

PropertyL- α -LeucineD- β -HomoleucineImpact on Drug Design
Backbone Structure 2-amino-4-methylpentanoic acid3-amino-5-methylhexanoic acidExtra methylene group alters spatial geometry, preventing receptor/enzyme docking.
Protease Stability Highly susceptible ( t1/2​ < 1h in serum)Highly resistant ( t1/2​ > 24h in serum)Prevents rapid enzymatic degradation in vivo, extending systemic circulation [4].
Secondary Structure Forms α -helices, β -sheetsForms stable 14-helicesEnables the design of predictable, rigid foldamers for high-affinity target binding [5].
Kidney Retention High (in miniprotein clearance)Significantly decreasedLowers nephrotoxicity in radiopharmaceuticals and targeted conjugates [3].

Experimental Workflow: Fragment Condensation & Deprotection

The following protocol details the solution-phase coupling of tert-butyl (3R)-3-amino-5-methylhexanoate to an Fmoc-protected amino acid, followed by the mechanistic deprotection of the tBu ester.

Causal Protocol: Amide Bond Formation
  • Objective: Couple the free β -amine of the building block to the C-terminus of an Fmoc-protected amino acid.

  • Reagents: Fmoc-AA-OH (1.2 eq), HBTU (1.2 eq), DIPEA (2.4 eq), tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq), Anhydrous DMF.

  • Step-by-Step Methodology:

    • Activation: Dissolve Fmoc-AA-OH and HBTU in anhydrous DMF. Add DIPEA and stir for 5 minutes.

      • Causality: DMF is a polar aprotic solvent that stabilizes the polar transition states of amide bond formation. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HBTU to convert it into a highly reactive, yet stable, OBt active ester.

    • Coupling: Add tert-butyl (3R)-3-amino-5-methylhexanoate to the activated mixture. Stir at room temperature for 2 hours.

      • Causality: The tBu ester completely blocks the C-terminus of the β -homoleucine, ensuring that its amine acts as the sole nucleophile, preventing oligomerization.

    • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% citric acid (to remove excess DIPEA), saturated NaHCO 3​ (to remove unreacted Fmoc-AA-OH), and brine. Dry over Na 2​ SO 4​ and concentrate.

Causal Protocol: Acidic Cleavage of the tert-Butyl Ester
  • Objective: Expose the C-terminal carboxylic acid for subsequent elongation or drug conjugation.

  • Reagents: Cleavage Cocktail consisting of TFA / DCM / TIPS / H 2​ O (50:45:2.5:2.5 v/v).

  • Step-by-Step Methodology:

    • Acidolysis: Dissolve the protected intermediate in the cleavage cocktail. Stir at room temperature for 2 hours.

      • Causality: Trifluoroacetic acid (TFA) protonates the ester oxygen. The steric bulk and electron-donating properties of the three methyl groups drive the elimination of a highly stable tert-butyl carbocation, cleaving the ester bond [1].

    • Carbocation Scavenging:

      • Causality: The generated tert-butyl carbocation is a potent electrophile that will aggressively alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine) via Friedel-Crafts alkylation. Triisopropylsilane (TIPS) acts as a bulky hydride donor, instantly quenching the carbocation into volatile isobutane gas, while water quenches any remaining reactive species.

    • Isolation: Evaporate the TFA/DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA. Precipitate the free acid product in cold diethyl ether and centrifuge to isolate the purified Fmoc-Peptidyl- β -homoleucine-OH.

Workflow Visualization

G N1 tert-Butyl (3R)-3-amino-5-methylhexanoate (Free Amine, Protected Acid) N2 Coupling with Fmoc-Amino Acid (HBTU, DIPEA, DMF) N1->N2 Nucleophilic Addition N3 Fmoc-Peptidyl-β-homoleucine-OtBu (Protected Intermediate) N2->N3 Amide Bond Formation N4 tBu Deprotection (TFA / TIPS / H2O) N3->N4 Acidic Cleavage N5 Fmoc-Peptidyl-β-homoleucine-OH (Free Acid for Elongation) N4->N5 Isobutylene Elimination N6 Conjugation to Drug Payload (Miniprotein / PDC) N5->N6 C-Terminal Coupling N7 Protease-Resistant Therapeutic N6->N7 Final Assembly

Workflow for integrating tert-butyl (3R)-3-amino-5-methylhexanoate into peptidomimetics.

Conclusion

The utilization of tert-butyl (3R)-3-amino-5-methylhexanoate represents a paradigm shift in the rational design of biopharmaceuticals. By leveraging the inherent proteolytic stability of the β -amino acid backbone and the precise synthetic control afforded by the tert-butyl ester, researchers can engineer miniproteins and peptide-drug conjugates that bypass traditional pharmacokinetic limitations. As the demand for targeted, long-acting therapeutics grows, this chiral building block will remain foundational to the synthesis of advanced foldamers and resilient molecular vectors.

References

  • Khrestchatisky, M., et al. "Peptide derivatives and use thereof as carriers for molecules in the form of conjugates." US Patent 9,328,143 B2. Available at: 1

  • "Decreased retention of miniproteins in kidney." World Intellectual Property Organization, WO2024107762A2. Available at:2

  • Wikipedia Contributors. "β-Homoleucine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Steer, D. L., et al. "Beta-amino acids: versatile peptidomimetics." Current Protein & Peptide Science. Available at: 3

Sources

Exploratory

Synthesis Pathways and Discovery of tert-Butyl (3R)-3-amino-5-methylhexanoate: A Technical Whitepaper

Executive Summary The compound tert-butyl (3R)-3-amino-5-methylhexanoate (CAS 166023-29-6) is a highly valued chiral building block, functioning as an orthogonally protected ester of (R)- β -leucine[1]. In modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound tert-butyl (3R)-3-amino-5-methylhexanoate (CAS 166023-29-6) is a highly valued chiral building block, functioning as an orthogonally protected ester of (R)- β -leucine[1]. In modern drug discovery, homochiral β -amino acids are critical for synthesizing peptidomimetics and β -peptides that exhibit predictable secondary structures (e.g., 14-helices) and profound resistance to proteolytic degradation. This technical guide deconstructs the mechanistic rationale, step-by-step synthesis protocols, and self-validating analytical workflows required to produce this molecule with >99% enantiomeric excess (ee).

Mechanistic Rationale & Structural Significance

The structural architecture of tert-butyl (3R)-3-amino-5-methylhexanoate provides two distinct chemical advantages for solid-phase peptide synthesis (SPPS) and medicinal chemistry:

  • Orthogonal Protection: The bulky tert-butyl ester masks the C-terminus, remaining completely stable under standard catalytic hydrogenation or basic conditions, yet it can be cleanly cleaved under mildly acidic conditions (e.g., TFA) without causing epimerization of the delicate β -stereocenter[2].

  • Stereochemical Integrity: The (3R) configuration is established via 3[3].

ApplicationLogic BBA tert-butyl (3R)-3-amino- 5-methylhexanoate Fmoc N-Fmoc Protection (Standardization) BBA->Fmoc N-Terminus Masking SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc->SPPS Coupling Cycles Mimetics β-Peptide / Peptidomimetics Generation SPPS->Mimetics Cleavage & Folding Prop1 Enhanced Proteolytic Stability Mimetics->Prop1 Prop2 Predictable Secondary Structures (e.g., 14-helix) Mimetics->Prop2

Caption: Logical relationship mapping the integration of the chiral building block into peptidomimetics.

Retrosynthetic Strategy & Pathway Discovery

The synthesis relies on the parallel asymmetric synthesis methodology developed by 3[3]. Retrosynthetically, the primary amine is derived from the cleavage of a chiral auxiliary (N-benzyl-N- α -methylbenzylamine). This auxiliary is introduced via the conjugate addition of its corresponding lithium amide to an α,β -unsaturated ester (tert-butyl 5-methylhex-2-enoate).

SynthesisWorkflow SM Isovaleraldehyde + Phosphonate En tert-butyl 5-methylhex-2-enoate (Unsaturated Ester) SM->En HWE Olefination Add Asymmetric Conjugate Addition (ACA) En->Add Aux Homochiral Lithium Amide (Chiral Auxiliary) Aux->Add Induces Stereocenter Int Protected β-Amino Ester (Diastereomerically Pure) Add->Int Dep Hydrogenolysis (Pd(OH)2/C, H2) Int->Dep Prod tert-butyl (3R)-3-amino- 5-methylhexanoate Dep->Prod Cleaves N-Benzyl Groups

Caption: Workflow for the asymmetric synthesis of tert-butyl (3R)-3-amino-5-methylhexanoate.

Quantitative Data & Physicochemical Profiling

All quantitative reaction metrics and physicochemical properties are summarized below to establish a baseline for quality control and scale-up.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 166023-29-6[1]
Molecular Formula C11H23NO2[1]
Molecular Weight 201.31 g/mol [1]
Appearance Colorless to yellow liquid[4]
Specific Rotation ( [α]D​ ) -15°[4]
Refractive Index 1.4300 to 1.4320[4]
Storage Conditions 2-8 °C, sealed under inert gas[5]
Table 2: Quantitative Synthesis Metrics (Davies Protocol)
Reaction StepYield (%)Stereochemical PurityIPC Method
1. HWE Olefination85 - 90%>95% (E)-isomer1H NMR ( J≈15.5 Hz)
2. Asymmetric Conjugate Addition80 - 88%>99:1 drChiral HPLC
3. Hydrogenolysis (Deprotection)95 - 98%>99% eeLC-MS / Polarimetry
4. TFA Cleavage (to free acid)97%[2]>98% purity13C NMR

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies incorporate strict In-Process Controls (IPCs).

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
  • Objective: Synthesize the α,β -unsaturated precursor, tert-butyl 5-methylhex-2-enoate.

  • Procedure: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C. Dropwise add tert-butyl diethylphosphonoacetate (1.05 eq). Stir for 30 min until gas evolution ceases. Add isovaleraldehyde (1.0 eq) dropwise. Warm to 20 °C and stir for 2 hours. Quench with water, extract with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate.

  • Causality/Rationale: The HWE reaction is selected over standard Wittig olefination because the stabilizing phosphonate carbanion inherently favors the formation of the thermodynamically stable (E)-alkene. A strict (E)-geometry is absolutely required for predictable stereochemical induction in the next step.

  • Self-Validation (IPC): 1 H NMR of the crude mixture must confirm the (E)-alkene geometry via a large trans-coupling constant ( J≈15.5 Hz) for the olefinic protons.

Step 2: Asymmetric Conjugate Addition (ACA)
  • Objective: Establish the (3R) stereocenter via chiral induction.

  • Procedure: Dissolve the appropriate enantiomer of N-benzyl-1-phenylethanamine (1.1 eq) in anhydrous THF at -78 °C under an inert gas atmosphere[5]. Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise. Stir for 30 min to form the homochiral lithium amide. Dropwise add tert-butyl 5-methylhex-2-enoate (1.0 eq) in THF. Stir at -78 °C for 2 hours. Quench cold with saturated aqueous NH 4​ Cl. Extract with DCM, dry, and purify via flash chromatography.

  • Causality/Rationale: The bulky tert-butyl ester sterically inhibits competitive 1,2-addition at the carbonyl carbon[3]. The chiral auxiliary’s α -methylbenzyl group dictates a highly specific facial trajectory for the nucleophilic attack at the β -carbon, ensuring >99% diastereomeric excess (de).

  • Self-Validation (IPC): Chiral HPLC analysis of the organic extract. The presence of a single dominant diastereomeric peak validates the asymmetric induction prior to deprotection.

Step 3: Global Deprotection (Hydrogenolysis)
  • Objective: Cleave the chiral auxiliary to yield the primary amine, tert-butyl (3R)-3-amino-5-methylhexanoate.

  • Procedure: Dissolve the protected β -amino ester in methanol. Add 20% Pd(OH) 2​ /C (Pearlman’s catalyst, 10% w/w). Degas the vessel and backfill with H 2​ gas (balloon pressure). Stir vigorously at 20 °C for 12 hours. Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

  • Causality/Rationale: Pd(OH) 2​ /C is highly active for the cleavage of N-benzyl bonds. The mild, neutral conditions preserve the acid-sensitive tert-butyl ester, showcasing the orthogonal nature of the protecting groups.

  • Self-Validation (IPC): LC-MS analysis. The complete disappearance of the dibenzylated precursor mass and the appearance of the target mass ( [M+H]+=202.32 )[4] confirms successful deprotection.

Step 4: Optional Ester Cleavage (To Free Acid)
  • Objective: Convert the ester to (R)-3-amino-5-methylhexanoic acid.

  • Procedure: Dissolve the ester in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at 20 °C for 15 hours[2]. Concentrate under reduced pressure to yield the TFA salt of the free acid.

  • Causality/Rationale: TFA selectively hydrolyzes the tert-butyl ester via an isobutylene elimination mechanism[2]. This avoids harsh basic or aqueous acidic conditions that could cause epimerization of the β -stereocenter.

  • Self-Validation (IPC): 13 C NMR must show the complete disappearance of the quaternary carbon signal (~80 ppm) and the tert-butyl methyl signals (~28 ppm).

References

  • Matrix Fine Chemicals.
  • ChemicalBook. "(R)-3-AMINO-5-METHYL-HEXANOIC ACID synthesis".
  • Fisher Scientific. "Tert-Butyl (3R)
  • University of St Andrews Research Portal. "Parallel synthesis of homochiral beta-amino acids".
  • GuideChem. "What is the synthesis, uses, environmental hazards, and storage method of Hexanoic acid,3-(2-amino-2-oxoethyl)-5-methyl-, (3R)-".

Sources

Foundational

A Technical Guide to the Strategic Use of tert-butyl (3R)-3-amino-5-methylhexanoate in β-Amino Acid Synthesis

Abstract Enantiomerically pure β-amino acids are foundational components in modern medicinal chemistry and materials science, serving as critical building blocks for β-peptides and other peptidomimetics.[1] These structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Enantiomerically pure β-amino acids are foundational components in modern medicinal chemistry and materials science, serving as critical building blocks for β-peptides and other peptidomimetics.[1] These structures often exhibit enhanced enzymatic stability and unique conformational properties compared to their α-amino acid counterparts.[1] However, the stereocontrolled synthesis of substituted β-amino acids presents a significant synthetic challenge. This technical guide provides an in-depth analysis of tert-butyl (3R)-3-amino-5-methylhexanoate (CAS: 166023-29-6), a versatile chiral building block that facilitates the efficient and stereoselective synthesis of complex β-amino acid derivatives and peptides. We will explore its strategic design, detail robust methods for its own enantioselective synthesis, and provide protocols for its application in peptide elongation, underscoring its value for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of a Chiral Building Block

The power of tert-butyl (3R)-3-amino-5-methylhexanoate lies in its dual-functionality, which addresses two primary challenges in β-amino acid synthesis: stereochemical control and orthogonal protection.

  • A Pre-defined Chiral Center : The molecule incorporates a fixed (R)-stereocenter at the C3 position. By using this compound, chemists employ a "chiral pool" strategy, starting with a known stereochemistry and transferring it into a more complex target molecule.[2][3] This approach circumvents the need for developing and optimizing an asymmetric reaction for each new target, saving significant time and resources.

  • Orthogonal Protection Scheme : The molecule features a free primary amine (a nucleophile) and a sterically hindered tert-butyl ester. The tert-butyl group serves as a robust protecting group for the carboxylic acid, which is stable to basic and nucleophilic conditions commonly used in peptide synthesis but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][5] This orthogonality is essential for controlled, sequential peptide bond formation.

The logical relationship of these features is illustrated below.

G cluster_features Core Features of the Building Block cluster_advantages Synthetic Advantages cluster_outcome Final Application ChiralCenter (R)-Stereocenter at C3 StereoControl Inherent Stereochemical Control ChiralCenter->StereoControl Provides ProtectingGroup tert-Butyl Ester (Carboxyl Protection) Orthogonality Orthogonal Synthesis Strategy (Selective Deprotection) ProtectingGroup->Orthogonality Enables Target Complex β-Peptides & Pharmaceutical Intermediates StereoControl->Target Orthogonality->Target G start_node start_node process_node process_node reagent_node reagent_node product_node product_node Start Isovaleraldehyde & Chiral Auxiliary ((S)-phenylglycinol) Step1 Imine Formation Start->Step1 Imine Chiral Imine Intermediate Step1->Imine Step2 Diastereoselective Addition Imine->Step2 Adduct Diastereomeric Adduct Step2->Adduct Step3 Auxiliary Cleavage Adduct->Step3 Final Target Molecule: tert-butyl (3R)-3-amino -5-methylhexanoate Step3->Final Reagent2 Reformatsky Reagent (BrZnCH2CO2t-Bu) Reagent2->Step2 Reagent3 Oxidative Cleavage (e.g., NaIO4) Reagent3->Step3 G start_mol start_mol process process intermediate intermediate deprotect deprotect final_step final_step A Start: tert-butyl (3R)-3-amino-5-methylhexanoate B Couple with Fmoc-AA-OH A->B C Fmoc-AA-(β)HLeu-OtBu (Protected Dipeptide) B->C HATU, DIPEA D Fmoc Deprotection (Piperidine) C->D E H2N-AA-(β)HLeu-OtBu (Free N-Terminus) D->E F Repeat Coupling Cycle for Chain Elongation E->F Add next Fmoc-AA-OH G Final Deprotection (TFA) E->G If chain is complete F->C elongates chain H Final Peptide: H2N-...-AA-(β)HLeu-OH G->H

Sources

Exploratory

A Comprehensive Technical Guide to the Stereochemistry and Stability of Tert-butyl (3R)-3-amino-5-methylhexanoate

Foreword: The Significance of a Chiral Intermediate In the landscape of modern pharmaceutical synthesis, the efficiency and precision of a multi-step process are often dictated by the quality of its foundational building...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Significance of a Chiral Intermediate

In the landscape of modern pharmaceutical synthesis, the efficiency and precision of a multi-step process are often dictated by the quality of its foundational building blocks. Tert-butyl (3R)-3-amino-5-methylhexanoate (CAS 166023-29-6) stands as a quintessential example of such a critical intermediate.[1][2][3] Its primary utility lies in its role as a precursor to (S)-Pregabalin, the active enantiomer of a widely used anticonvulsant and neuropathic pain agent.[4] The stereochemical integrity of this single molecule directly impacts the enantiomeric purity of the final Active Pharmaceutical Ingredient (API), making a deep understanding of its stereochemistry and stability not merely an academic exercise, but a prerequisite for successful drug development. This guide provides an in-depth analysis of these two core attributes, grounded in established chemical principles and field-proven analytical strategies.

Part 1: Elucidating the Stereochemical Core

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. For this intermediate, the sole stereocenter at the C3 position is the lynchpin of its synthetic value.

The Imperative of the (3R) Configuration

The therapeutic efficacy of Pregabalin is exclusive to its (S)-enantiomer. The most common synthetic routes to (S)-Pregabalin rely on the (3R) configuration of its precursors.[5][6] Using tert-butyl (3R)-3-amino-5-methylhexanoate ensures that the chiral center is correctly established early in the synthesis, which is often more efficient and cost-effective than performing a chiral resolution at a later stage. The presence of the unwanted (S)-enantiomer of the intermediate would lead to the formation of the inactive (R)-Pregabalin, which constitutes an impurity in the final drug product and adds to the metabolic burden without therapeutic benefit.

Visualizing the Chiral Architecture

The Cahn-Ingold-Prelog (CIP) priority rules assign the (R) configuration to the stereocenter based on the arrangement of the substituent groups around the C3 carbon. A clear visualization of this arrangement is fundamental to understanding its chemical behavior.

G C3 C3 N NH₂ C3->N (1) H H C3->H (4) C_isobutyl CH₂-iPr C3->C_isobutyl (3) C_ester CH₂COOtBu C3->C_ester (2)

Caption: 3D representation and CIP priorities at the C3 stereocenter.

Protocol for Enantiomeric Purity Assessment

The gold standard for determining the enantiomeric excess (e.e.) of a chiral compound is High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including amino acid derivatives.[7][8]

Workflow: Chiral HPLC Method

  • Column Selection & Rationale: Employ a polysaccharide-based CSP, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support. These phases provide excellent enantiorecognition through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Rationale: This normal-phase system enhances the subtle intermolecular interactions required for chiral recognition on the CSP. The IPA acts as a polar modifier to control retention time.

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (Maintain consistent temperature for reproducible results[9])

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore)

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Injection & Analysis:

    • Inject 10 µL of the sample.

    • The (R) and (S) enantiomers will elute as separate peaks.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Part 2: A Guide to Chemical Stability and Degradation

The utility of a chemical intermediate is contingent not only on its purity but also on its stability during storage and handling. The structure of tert-butyl (3R)-3-amino-5-methylhexanoate contains two functional groups of primary concern: the tert-butyl ester and the primary amine.

Factors Governing Compound Integrity

The following table summarizes the key environmental factors that can compromise the stability of the compound.

FactorImpact on Stability & Rationale
pH / Acidity High risk. The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis, which cleaves the ester bond to form the corresponding carboxylic acid and tert-butanol.[10][11]
Alkalinity High risk. Base-catalyzed hydrolysis (saponification) of the ester will occur readily.
Moisture High risk. Water is a necessary reactant for the hydrolysis of the ester.
Temperature Moderate risk. Elevated temperatures will accelerate the rate of any potential degradation reaction, including hydrolysis.[12]
Oxidizing Agents Moderate risk. The primary amine group can be susceptible to oxidation.
Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation pathway under common storage or process-related stress conditions is the hydrolysis of the tert-butyl ester. This reaction is often autocatalytic if the resulting carboxylic acid is not neutralized.

G start tert-butyl (3R)-3-amino-5-methylhexanoate condition H₂O (Acid or Base) start->condition prod1 (3R)-3-amino-5-methylhexanoic acid condition->prod1 prod2 tert-butanol condition->prod2

Caption: The primary degradation pathway via hydrolysis of the tert-butyl ester.

Protocol for Stability Assessment

A validated stability-indicating analytical method is required to monitor the purity of the intermediate over time and to identify any degradation products. Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Workflow: Stability-Indicating RP-HPLC Method

  • Column Selection & Rationale: Utilize a C18 column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent hydrophobic retention for separating the relatively non-polar parent compound from its more polar carboxylic acid degradant.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent to improve the peak shape of the primary amine. A gradient elution is necessary to resolve the parent compound and potential degradants with differing polarities.

  • Gradient Elution Program:

    • Time (min) | % Solvent B

    • 0.0 | 5

    • 20.0 | 95

    • 25.0 | 95

    • 25.1 | 5

    • 30.0 | 5

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Method Validation through Forced Degradation: To prove the method is "stability-indicating," the sample must be subjected to stress conditions (e.g., heat, acid, base, oxidation) to intentionally generate degradation products. The method is considered validated if all degradation peaks are successfully separated from the main analyte peak, demonstrating specificity.

Recommended Storage and Handling

Based on the compound's chemical nature, the following procedures are essential to maintain its integrity:

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon, Nitrogen) is recommended.

  • Handling: Avoid contact with strong acids, bases, and oxidizing agents.[13] Handle the material in a fume hood to avoid inhalation.

Conclusion

Tert-butyl (3R)-3-amino-5-methylhexanoate is more than a simple chemical; it is an enabling tool for the synthesis of a vital therapeutic agent. Its value is inextricably tied to its stereochemical purity and its chemical stability. By implementing rigorous analytical controls, such as the chiral and reverse-phase HPLC methods detailed herein, and by adhering to proper storage and handling protocols, researchers and manufacturers can ensure the consistent quality of this intermediate. This diligence is fundamental to the development of safe, effective, and pure pharmaceutical products.

References

  • An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. [Link]

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]

  • An Efficient Process For Synthesis Of Pregabalin. Quick Company. [Link]

  • Pregabalin Synthesis Pathways. Synform. [Link]

  • Tert-butyl (3r)-3-amino-5-methyl-hexanoate. PubChemLite. [Link]

  • TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE | CAS 166023-29-6. Matrix Fine Chemicals. [Link]

  • Process for the preparation of pregabalin. European Patent Office. [Link]

  • Novel Preparation of Chiral α-Amino Acids Using the Mitsunobu-Tsunoda Reaction. The Royal Society of Chemistry. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Proposed pathways for the bacterial degradation of tert-butyl alkyl ethers. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Biodegradation of Methyl tert-Butyl Ether by Mycobacterium spp. Journal of Bioscience and Bioengineering. [Link]

  • Stability study of tert-Butyl... ResearchGate. [Link]

  • Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. ACS National Meeting Book of Abstracts. [Link]

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4. PubChem. [Link]

  • Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali. PMC. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

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Protocols & Analytical Methods

Method

Application Protocol: Trifluoroacetic Acid-Mediated Deprotection of tert-Butyl (3R)-3-Amino-5-methylhexanoate

Introduction The tert-butyl ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, particularly within pharmaceutical and peptide chemistry. Its widespread use stems from its robust sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The tert-butyl ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, particularly within pharmaceutical and peptide chemistry. Its widespread use stems from its robust stability under a variety of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments. The removal of the tert-butyl group, however, is typically accomplished under strong acidic conditions, a process that is both efficient and high-yielding.[1][2]

This application note provides a comprehensive, field-tested protocol for the deprotection of tert-butyl (3R)-3-amino-5-methylhexanoate, a chiral building block often utilized in the synthesis of pharmacologically active molecules. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, outline methods for reaction monitoring and product validation, and offer insights into potential challenges and troubleshooting.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a tert-butyl ester is an acid-catalyzed elimination reaction.[2] The process is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the carbon-oxygen bond of the tert-butyl group cleaves, leading to the formation of the desired carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation).[3][4]

The tert-butyl cation is then neutralized through one of two primary pathways: deprotonation to form the volatile gas isobutylene, or reaction with a nucleophile, such as the trifluoroacetate anion, to form tert-butyl trifluoroacetate.[5][6][7] The formation of gaseous byproducts (isobutylene and CO2 from the carbamic acid intermediate in the case of Boc-protected amines) helps to drive the reaction to completion.[5] It is crucial to perform this reaction in a well-ventilated fume hood and to avoid a closed system.[5]

Experimental Protocol

This protocol describes a standard procedure for the TFA-mediated deprotection of tert-butyl (3R)-3-amino-5-methylhexanoate on a laboratory scale.

Materials and Reagents
Material/ReagentGradeSupplierNotes
tert-Butyl (3R)-3-amino-5-methylhexanoate≥98%Commercially AvailableEnsure absence of significant acid impurities.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Commercially AvailableHandle with extreme care in a fume hood. Corrosive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse of anhydrous solvent is recommended to prevent side reactions.[8]
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor neutralization.
Brine (Saturated NaCl solution)ACS GradeCommercially AvailableFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Diethyl EtherAnhydrousCommercially AvailableFor precipitation/crystallization if required.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[9]

  • Cooling: Cool the solution to 0 °C using an ice bath. This is done to control any potential exotherm upon the addition of the strong acid.[1][9]

  • Acid Addition: While stirring vigorously, slowly add trifluoroacetic acid (TFA) to the solution. A common and effective mixture is a 1:1 (v/v) ratio of TFA to DCM.[8][10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.[8][10]

  • Monitoring: The progress of the reaction should be monitored until the starting material is consumed. This can be effectively achieved using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A detailed protocol for HPLC monitoring can be found in reference[3].

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[9][10] Co-evaporation with a non-polar solvent like toluene can aid in the removal of residual TFA.[9]

  • Work-up and Neutralization: The work-up procedure depends on whether the final product is desired as the free amino acid or the TFA salt.

    • For the TFA Salt: If the TFA salt is the desired product, an aqueous work-up should be avoided.[9] Simply removing the solvent may be sufficient. The product can often be precipitated by the addition of cold diethyl ether.[9][11]

    • For the Free Amino Acid: Dissolve the crude residue in a minimal amount of water or DCM.[10] Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) multiple times.[10]

  • Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[9][10] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3R)-3-amino-5-methylhexanoic acid.

  • Purification: If necessary, the crude product can be purified by recrystallization or flash column chromatography.

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation A Dissolve Substrate in Anhydrous DCM B Cool to 0 °C in Ice Bath A->B C Slowly Add TFA (1:1 v/v with DCM) B->C D Stir at RT (1-5 hours) C->D E Monitor by TLC/LC-MS until completion D->E F Concentrate in vacuo to remove TFA/DCM E->F G Aqueous Work-up (Basic wash with NaHCO₃) F->G H Extract with Organic Solvent G->H I Dry (Na₂SO₄) & Concentrate H->I J Purify Product (e.g., Recrystallization) I->J

Caption: General workflow for the TFA-mediated deprotection of a tert-butyl ester.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Low TFA concentration. 3. Presence of water.1. Extend the reaction time, continuing to monitor by TLC/LC-MS. 2. Ensure a sufficient excess of TFA is used (e.g., 50% v/v in DCM).[8] 3. Use anhydrous solvents and reagents.[8]
Side Reactions The generated tert-butyl cation can alkylate nucleophilic functional groups.While less of a concern for this specific substrate, for complex molecules with residues like tryptophan or methionine, the use of scavengers (e.g., triisopropylsilane, water) is recommended.[9]
Product Isolation The resulting amino acid may have high water solubility.If the product is water-soluble, avoiding an aqueous work-up and isolating the TFA salt is preferable.[9] Alternatively, specialized work-up procedures like using a basic ion-exchange resin can be employed.[9]
Residual TFA TFA can be difficult to remove completely by evaporation alone.Co-evaporation with toluene is effective.[9] If residual acidity is a concern for subsequent steps, ensure a base is added in the next reaction.[9]

Chemical Transformation Diagram

G sub_S tert-Butyl (3R)-3-amino-5-methylhexanoate (Starting Material) reagent + TFA / DCM sub_P (3R)-3-Amino-5-methylhexanoic acid (Product) byproduct + Isobutylene (gas) + CO₂ (from potential carbamate) reagent->sub_P

Caption: Overall chemical transformation for the deprotection reaction.

References

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Thieme. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. [Link]

  • StackExchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • ResearchGate. How can I deprotect esters using TFA?. [Link]

  • PubMed. Reagent-free continuous thermal tert-butyl ester deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. [Link]

  • ACS Publications. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]

  • Chad's Prep. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]

  • ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

Sources

Application

how to use tert-butyl (3R)-3-amino-5-methylhexanoate in asymmetric synthesis

Application Note: Utilization of tert-Butyl (3R)-3-amino-5-methylhexanoate in Asymmetric Synthesis and Drug Development Executive Summary tert-Butyl (3R)-3-amino-5-methylhexanoate (CAS 166023-29-6) is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilization of tert-Butyl (3R)-3-amino-5-methylhexanoate in Asymmetric Synthesis and Drug Development

Executive Summary

tert-Butyl (3R)-3-amino-5-methylhexanoate (CAS 166023-29-6) is a highly versatile, homochiral β -amino acid building block. Structurally, it is the tert-butyl ester of (R)- β -leucine. In modern drug discovery, β -amino acids are prized for their ability to form stable secondary structures (foldamers) and their inherent resistance to proteolytic degradation. This application note details the mechanistic rationale and validated protocols for utilizing this compound in the asymmetric synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), such as analogs of GABAergic drugs [1].

Mechanistic Insights: The Role of Homochiral β -Amino Acids

The strategic use of tert-butyl (3R)-3-amino-5-methylhexanoate hinges on two primary chemical features:

  • Orthogonal Protection Strategy: The bulky tert-butyl ester provides robust protection of the C-terminus. It is highly stable under basic conditions (e.g., piperidine used for Fmoc removal) and catalytic hydrogenolysis (used for Cbz removal). This orthogonality allows chemists to selectively elongate the N-terminus without risking unwanted polymerization or diketopiperazine formation.

  • Steric Shielding and Stereochemical Integrity: The isobutyl side chain at the β -position introduces significant steric hindrance. While this requires highly efficient coupling reagents during N-acylation, the steric bulk of both the side chain and the tert-butyl group effectively shields the chiral center, preventing base-catalyzed epimerization (racemization) during iterative synthetic cycles.

Visualizing the Synthetic Pathways

G A α,β-Unsaturated Ester (Starting Material) B Conjugate Addition (Homochiral Lithium Amide) A->B Asymmetric Induction C tert-Butyl (3R)-3-amino-5-methylhexanoate (Chiral Building Block) B->C Hydrogenolysis D N-Acylation (HATU/DIPEA) β-Peptide Synthesis C->D Pathway 1: Peptide Coupling E TFA/DCM Deprotection (R)-3-Amino-5-methylhexanoic Acid C->E Pathway 2: C-Terminal Cleavage

Synthetic workflows utilizing tert-butyl (3R)-3-amino-5-methylhexanoate.

Experimental Protocols & Workflows

Workflow A: Sterically Hindered N-Acylation for β -Peptide Foldamers

Because the β -branched isobutyl group and the tert-butyl ester create a sterically demanding environment, standard coupling reagents (like EDC/HOBt) often result in low yields and sluggish kinetics. The use of HATU (a uronium-based coupling reagent) is required to overcome this energy barrier by forming a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve the N-protected carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature (20 °C) for 10 minutes. Causality: Pre-activation ensures the complete formation of the active OAt ester before the introduction of the sterically hindered amine, minimizing side reactions.

  • Coupling: Add tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq) to the activated mixture. Stir continuously for 2 to 4 hours. Reaction progress should be monitored via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Workflow B: C-Terminal Deprotection for API Synthesis

To utilize the compound as a precursor for free β -amino acids (e.g., (R)-3-amino-5-methylhexanoic acid), the tert-butyl ester must be cleaved. This is achieved via acid-catalyzed E1-like elimination, which releases isobutylene gas and leaves the stereocenter intact [1].

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl (3R)-3-amino-5-methylhexanoate in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Cool the flask to 0 °C using an ice bath.

  • Cleavage: Add an equal volume of Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Incubation: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 15 hours. Causality: The extended reaction time ensures quantitative cleavage of the bulky ester without the need for thermal heating, which could risk degradation or epimerization.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, add toluene and co-evaporate under vacuum (repeat 3 times). Causality: Toluene forms an azeotrope with TFA, allowing for the complete removal of the acid under mild conditions, yielding the pure TFA salt of (R)-3-amino-5-methylhexanoic acid.

Quantitative Reaction Parameters

The following table summarizes the validated reaction conditions, yields, and enantiomeric excess (ee) for the synthesis and utilization of this chiral building block, based on the foundational parallel synthesis methodology developed by Davies et al. [1].

Synthetic StepReagents / ConditionsTime / TempIsolated Yield (%)Enantiomeric Excess (ee %)
Conjugate Addition (Precursor Synthesis)Homochiral lithium amide, THF2 h / -78 °C>90%>98%
N-Acylation (Peptide Coupling)HATU, DIPEA, DMF4 h / 20 °C85–92%>98%
C-Terminal Deprotection (API Generation)TFA, DCM (1:1 v/v)15 h / 20 °C97%>99%

Note: The exceptionally high enantiomeric excess (>99%) post-deprotection validates the E1 elimination mechanism's ability to preserve the stereochemical integrity of the (3R) chiral center.

References

  • Parallel synthesis of homochiral beta-amino acids. Tetrahedron: Asymmetry.[Link]

Method

Application Note: Intramolecular Amidation of tert-Butyl (3R)-3-amino-5-methylhexanoate to (R)-4-Isobutylazetidin-2-one

Introduction and Strategic Rationale The synthesis of chiral β -lactams (azetidin-2-ones) is a cornerstone of modern medicinal chemistry. Beyond their historical role in antibiotic development, β -lactams act as rigid, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The synthesis of chiral β -lactams (azetidin-2-ones) is a cornerstone of modern medicinal chemistry. Beyond their historical role in antibiotic development, β -lactams act as rigid, conformationally restricted scaffolds for enzyme inhibitors (e.g., cholesterol absorption inhibitors like Ezetimibe) and as versatile synthetic intermediates for complex alkaloids.

tert-Butyl (3R)-3-amino-5-methylhexanoate (the tert-butyl ester of the blockbuster drug Pregabalin) is a highly valuable chiral building block . Its direct intramolecular amidation yields (R)-4-isobutylazetidin-2-one . However, the cyclization of β -amino esters into 4-membered rings is thermodynamically and kinetically disfavored. The high ring strain ( ∼26 kcal/mol) and the poor leaving-group ability of the alkoxide anion mean that conventional thermal heating or mild basic conditions fail, typically resulting in intermolecular oligomerization rather than the desired intramolecular cyclization.

To overcome this formidable activation barrier, this protocol employs a modified Bodroux-type cyclization utilizing a strong, sterically hindered organometallic base to force the 4-exo-trig ring closure .

Mechanistic Pathway and Causality

The successful intramolecular amidation relies on the precise selection of tert-butylmagnesium chloride ( t -BuMgCl) . The causality behind this specific reagent choice is driven by three distinct mechanistic roles:

  • Quantitative N-Anion Generation: t -BuMgCl is a powerful, non-nucleophilic base. It rapidly and quantitatively deprotonates the primary amine to form a highly nucleophilic magnesium amide intermediate. The extreme steric bulk of the tert-butyl group prevents the Grignard reagent from competitively attacking the ester carbonyl.

  • Lewis Acid Templating: The Mg2+ cation is not merely a spectator; it acts as a crucial Lewis acid. By coordinating to the carbonyl oxygen of the tert-butyl ester, it increases the electrophilicity of the carbonyl carbon and pre-organizes the acyclic chain into a pseudo-cyclic conformation, drastically lowering the entropic penalty of the transition state.

  • Thermodynamic Sink: The expulsion of the bulky tert-butoxide leaving group is energetically offset by the formation of the highly stable, insoluble magnesium tert-butoxide salt, providing the irreversible thermodynamic driving force required to close the strained β -lactam ring.

Pathway A tert-Butyl (3R)-3-amino- 5-methylhexanoate B Magnesium Amide Complex A->B t-BuMgCl (2.5 eq) THF, 0 °C C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D (R)-4-isobutylazetidin-2-one (β-Lactam) C->D - t-BuOMgCl (Ring Closure)

Mechanistic pathway of Grignard-mediated intramolecular amidation.

Optimization of Reaction Conditions

To establish a robust and reproducible protocol, various bases and stoichiometries were evaluated. The quantitative data below highlights why standard bases fail and why an excess of Grignard reagent is mandatory for this specific transformation.

BaseEquivalentsSolventTemperature (°C)Time (h)Yield (%)Observation / Causality
NaH2.5THF2524<10Insufficient nucleophilicity of N-anion; lacks Lewis acid templating.
LDA2.5THF-78 to 251245Competitive intermolecular condensation (oligomerization) observed.
i -PrMgCl2.5THF0 to 25678Good yield, but trace nucleophilic attack by the isopropyl group detected.
t -BuMgCl 2.5 THF 0 to 25 5 89 Optimal. Bulky base prevents side reactions; Mg2+ templates cyclization.
t -BuMgCl1.2THF0 to 251235Incomplete conversion. Second equivalent required for carbonyl activation.

Experimental Protocol

The following methodology is designed as a self-validating system. Key analytical checkpoints are embedded within the workflow to ensure protocol integrity before proceeding to subsequent steps .

Workflow Step1 1. Substrate Preparation Dissolve in dry THF (N2 atm) Step2 2. Base Addition Dropwise t-BuMgCl at 0 °C Step1->Step2 Step3 3. Cyclization Stir at 25 °C for 5 hours Step2->Step3 Step4 4. Quench Sat. NH4Cl at 0 °C Step3->Step4 Step5 5. Isolation EtOAc Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for β-lactam synthesis.

Materials Required
  • Substrate: tert-Butyl (3R)-3-amino-5-methylhexanoate (10.0 mmol, 2.01 g)

  • Reagent: t -BuMgCl solution (2.0 M in THF, 25.0 mmol, 12.5 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 20 mL)

  • Quench: Saturated aqueous NH4​Cl solution (10 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge the flask with ultra-high purity Nitrogen ( N2​ ) for 15 minutes. Causality: Moisture strictly prohibited; water will violently quench the Grignard reagent, halting the reaction and forming insoluble magnesium hydroxide sludges.

  • Substrate Solvation: Dissolve 2.01 g of tert-butyl (3R)-3-amino-5-methylhexanoate in 20 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Base Addition: Using a syringe pump, add 12.5 mL of t -BuMgCl (2.0 M) dropwise over 20 minutes. Causality: Dropwise addition at 0 °C dissipates the exothermic heat of deprotonation, preventing localized hotspots that drive intermolecular oligomerization.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to 25 °C. Stir vigorously for 5 hours.

  • In-Process Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). Stain with Ninhydrin and heat. Self-Validation Checkpoint: The starting material appears as a bright purple spot (primary amine). The reaction is complete only when this purple spot is entirely absent, replaced by a higher Rf​ spot that is UV-active/Iodine-active ( β -lactam).

  • Quenching: Cool the flask back to 0 °C. Carefully and slowly add 10 mL of saturated aqueous NH4​Cl . Causality: A strong acid quench (e.g., HCl) would rapidly hydrolyze the highly strained β -lactam ring back into an open-chain amino acid. NH4​Cl provides a mild, buffered pH ( ∼5.5 ) that safely neutralizes the excess Grignard reagent without degrading the product.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 7:3) to afford (R)-4-isobutylazetidin-2-one as a pale yellow oil (Yield: 89%).

Analytical Benchmarks

To confirm the structural integrity of the synthesized (R)-4-isobutylazetidin-2-one, verify against the following spectroscopic benchmarks:

  • Infrared (IR) Spectroscopy: Look for a strong, sharp absorption band at ∼1755 cm −1 . Self-Validation Checkpoint: This high-frequency stretch is the definitive hallmark of a strained 4-membered β -lactam carbonyl, easily distinguishable from the starting material's ester carbonyl ( ∼1730 cm −1 ).

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 6.10 (br s, 1H, NH ), 3.65 (m, 1H, CH -N), 3.05 (ddd, 1H, CH 2​ -C=O), 2.65 (ddd, 1H, CH 2​ -C=O), 1.60-1.20 (m, 3H, isobutyl CH 2​ and CH ), 0.90 (d, 6H, CH 3​ ).

References

  • Thermo Fisher Scientific. "Tert-Butyl (3R)-3-amino-5-methylhexanoat, 97% - Product Specifications." Fisher Scientific. URL:[Link]

  • Deshmukh, A. R., et al. "Recent advances in β -lactam chemistry." Academia.edu. URL: [Link]

  • Davies, S. G., et al. (2005). "Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions." PubMed (National Institutes of Health). URL:[Link]

Application

synthesis of (R)-3-amino-5-methylhexanoic acid from tert-butyl ester intermediate

Application Note: Synthesis of (R)-3-Amino-5-methylhexanoic Acid from a tert-Butyl Ester Intermediate Strategic Rationale & Scope (R)-3-Amino-5-methylhexanoic acid is the enantiomer of the blockbuster anticonvulsant and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of (R)-3-Amino-5-methylhexanoic Acid from a tert-Butyl Ester Intermediate

Strategic Rationale & Scope

(R)-3-Amino-5-methylhexanoic acid is the enantiomer of the blockbuster anticonvulsant and neuropathic pain agent, Pregabalin ((S)-enantiomer) [1]. While the (S)-enantiomer is the active pharmaceutical ingredient, the (R)-enantiomer is heavily utilized as a chiral building block, an analytical standard for enantiomeric purity assays, and a structural probe in pharmacological research.

The synthesis of this β -amino acid frequently relies on the conjugate addition of homochiral lithium amides to α,β -unsaturated esters. During this upstream sequence, the carboxylic acid moiety must be robustly protected. The tert-butyl ester is the optimal protecting group because its significant steric bulk shields the carbonyl carbon from undesired nucleophilic attack, and it exhibits absolute stability under the strongly basic conditions required for lithium amide chemistry [2].

Mechanistic Insights: Acidic Cleavage

Once the chiral center is established, the tert-butyl group must be removed to yield the free β -amino acid. Unlike methyl or ethyl esters—which require harsh basic hydrolysis that could threaten the stereochemical integrity of the molecule—tert-butyl esters are cleaved under mildly acidic conditions.

The protocol utilizes Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). The mechanism proceeds via an acid-catalyzed AAL​1 pathway:

  • Protonation : TFA protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the adjacent carbon.

  • Fragmentation : The molecule undergoes heterolytic cleavage, releasing a highly stable tert-butyl cation and the corresponding carboxylic acid.

  • Elimination : The tert-butyl cation rapidly loses a proton to form isobutylene gas. The irreversible evolution of isobutylene gas drives the reaction to completion according to Le Chatelier's principle.

Synthetic Workflows

Strategy N1 alpha,beta-Unsaturated Ester (tert-Butyl 5-methylhex-2-enoate) N2 Asymmetric Conjugate Addition (Homochiral Lithium Amide) N1->N2 N3 Protected Intermediate (tert-Butyl (3R)-3-amino-5-methylhexanoate) N2->N3 Stereocenter Formation N4 Acidic Deprotection (TFA / DCM, 20°C, 15 h) N3->N4 N5 Target Molecule ((R)-3-Amino-5-methylhexanoic acid) N4->N5 Ester Cleavage

Strategic pathway for the asymmetric synthesis of (R)-3-amino-5-methylhexanoic acid.

Self-Validating Experimental Protocol

Expertise Note : This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPC), the chemist can definitively confirm reaction completion prior to workup, preventing the isolation of mixed product/starting material batches.

Materials & Reagents

  • tert-Butyl (3R)-3-amino-5-methylhexanoate (Starting Material)

  • Trifluoroacetic Acid (TFA, Reagent Grade, >99%)

  • Dichloromethane (DCM, Anhydrous)

  • Dowex® 50WX8 (Hydrogen Form) Ion-Exchange Resin

  • Toluene (for azeotropic distillation)

  • 2 M Aqueous Ammonia

Step-by-Step Methodology

  • Reaction Setup : Dissolve tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 equiv) in anhydrous DCM to achieve a concentration of approximately 0.2 M. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Cooling mitigates the exothermic nature of TFA addition, preventing thermal spikes that could lead to localized degradation or side reactions.

  • TFA Addition : Add TFA dropwise to the solution. The volumetric ratio of DCM to TFA should be 1:1.

  • Cleavage : Remove the ice bath and allow the reaction mixture to warm to 20 °C. Stir continuously for 15 hours under a nitrogen atmosphere.

    • Causality: The 15-hour duration at ambient temperature ensures >97% conversion while completely avoiding the risk of racemization at the β -carbon [2].

  • In-Process Control (IPC) : Extract a 50 μ L aliquot, evaporate the volatiles under a stream of nitrogen, and analyze via 1 H NMR in DMSO- d6​ .

    • Self-Validation: The reaction is deemed complete when the intense singlet at δ ~1.44 ppm (corresponding to the 9 protons of the tert-butyl group) is completely absent from the spectrum.

  • Concentration : Concentrate the reaction mixture in vacuo to remove DCM, unreacted TFA, and dissolved isobutylene. Co-evaporate the resulting residue with toluene (3 × 10 mL).

    • Causality: Toluene forms an azeotrope with TFA, allowing for the efficient removal of residual acid without requiring high temperatures. This yields the TFA salt of the amino acid as a viscous oil.

Workflow A Crude Reaction Mixture (TFA, DCM, Product Salt) B Evaporation & Azeotropic Distillation (Toluene) A->B Volatiles Removal C Cation-Exchange Chromatography (Dowex 50WX8 Resin) B->C Load TFA Salt D Aqueous Ammonia Elution (Zwitterion Release) C->D Wash & Elute E Lyophilization (Pure White Solid) D->E Final Isolation

Workflow for the isolation and purification of the zwitterionic free amino acid.

  • Ion-Exchange Purification (Zwitterion Isolation) :

    • Load the crude TFA salt onto a column packed with Dowex® 50WX8 strongly acidic cation-exchange resin (pre-washed with deionized water).

    • Wash the column with deionized water until the eluent is neutral (pH ~7).

    • Causality: The resin captures the protonated amine. Washing with water effectively flushes out the trifluoroacetate anions and any non-basic organic impurities.

    • Elute the free β -amino acid using 2 M aqueous ammonia.

  • Final Isolation : Lyophilize or concentrate the ninhydrin-positive fractions in vacuo to afford (R)-3-amino-5-methylhexanoic acid as a highly pure, white crystalline solid.

Quantitative Data Summary

ParameterOptimized ValueScientific Rationale
Starting Material tert-butyl (3R)-3-amino-5-methylhexanoatePre-assembled chiral backbone with orthogonal protection.
Reagent System TFA / DCM (1:1 v/v)Acidic cleavage of the ester; DCM controls viscosity and thermal output.
Reaction Temperature 0 °C to 20 °CPrevents thermal degradation and preserves stereochemical integrity.
Reaction Time 15 hoursEnsures absolute conversion to the carboxylic acid.
Yield > 97%High efficiency of the AAL​1 fragmentation pathway.
Enantiomeric Excess (ee) > 99%Mild conditions prevent racemization at the labile β -carbon.

References

  • Title : An Efficient Process of Racemization of 3-(Carbamoylmethyl)-5-methylhexanoic acid: A Pregabalin Intermediate Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Parallel synthesis of homochiral beta-amino acids Source : Tetrahedron: Asymmetry (Elsevier) URL :[Link]

Sources

Method

Application Notes and Protocols for Catalytic Desymmetrization Techniques Using tert-Butyl (3R)-3-Amino-5-methylhexanoate

Foreword: The Strategic Value of Chiral β-Amino Esters in Asymmetric Synthesis In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of Chiral β-Amino Esters in Asymmetric Synthesis

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Catalytic desymmetrization has emerged as a powerful strategy for the efficient construction of complex chiral molecules from readily available prochiral or meso starting materials. This approach offers an elegant and atom-economical alternative to traditional methods such as chiral pool synthesis or classical resolution.

This document provides a comprehensive guide to the application of tert-butyl (3R)-3-amino-5-methylhexanoate as a versatile chiral building block for the development of novel catalytic desymmetrization techniques. While direct literature on the use of this specific β-amino ester in this context is emerging, the principles outlined herein are grounded in well-established precedents for other chiral amino acid derivatives in asymmetric catalysis.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and stereochemical features of tert-butyl (3R)-3-amino-5-methylhexanoate to forge new pathways to valuable, enantioenriched compounds.

Theoretical Framework: The Power of Desymmetrization

Catalytic desymmetrization is a process in which a chiral catalyst selectively transforms one of two or more enantiotopic or diastereotopic groups or faces of a prochiral or meso substrate, leading to a chiral, non-racemic product.[3] This strategy is particularly advantageous as it can generate multiple stereocenters in a single, highly controlled step.

A common and well-studied application of this methodology is the desymmetrization of meso-anhydrides. In this reaction, a chiral catalyst facilitates the enantioselective addition of a nucleophile (often an alcohol) to one of the two enantiotopic carbonyl groups of the anhydride, resulting in a chiral hemiester.[4][5][6]

The efficacy of such a transformation hinges on the ability of the chiral catalyst to create a diastereomeric transition state with a significant energy difference for the reaction at the two competing sites. Chiral amino alcohols and their derivatives have proven to be excellent catalysts and ligands in this regard, often operating through a general base catalysis mechanism.[4][5][7]

tert-Butyl (3R)-3-Amino-5-methylhexanoate: A Promising Chiral Auxiliary

tert-Butyl (3R)-3-amino-5-methylhexanoate is a non-proteinogenic β-amino acid derivative with several features that make it an attractive candidate for the development of novel chiral catalysts and auxiliaries:

  • Defined Stereochemistry: The (3R) configuration provides a fixed stereochemical element for inducing asymmetry.

  • Steric Bulk: The isobutyl group at the 5-position and the tert-butyl ester offer significant steric hindrance, which can be crucial for achieving high enantioselectivity by creating a well-defined chiral pocket.

  • Functionality for Derivatization: The primary amine and the ester carbonyl provide two distinct points for chemical modification, allowing for the facile synthesis of a diverse range of chiral ligands and catalysts. For instance, the amine can be readily converted into amides, ureas, thioureas, or used to coordinate to a metal center.

Proposed Application: Desymmetrization of a meso-Anhydride

This section outlines a representative protocol for the desymmetrization of cis-cyclohexane-1,2-dicarboxylic anhydride using a catalyst derived from tert-butyl (3R)-3-amino-5-methylhexanoate. The proposed catalyst is a chiral thiourea, a class of organocatalysts known to be highly effective in anhydride desymmetrization.[6]

Synthesis of the Chiral Thiourea Catalyst

The first step is the synthesis of the chiral thiourea catalyst from tert-butyl (3R)-3-amino-5-methylhexanoate and a suitable isothiocyanate, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate. The electron-withdrawing trifluoromethyl groups on the aromatic ring enhance the hydrogen-bonding acidity of the thiourea protons, which is crucial for activating the anhydride.

G cluster_0 Catalyst Synthesis Amino_Ester tert-Butyl (3R)-3-amino-5-methylhexanoate Reaction Stir at RT, 12 h Amino_Ester->Reaction Isothiocyanate 3,5-Bis(trifluoromethyl)phenyl isothiocyanate Isothiocyanate->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Thiourea_Catalyst Chiral Thiourea Catalyst Reaction->Thiourea_Catalyst

Figure 1: Synthesis of the Chiral Thiourea Catalyst.

Protocol 1: Synthesis of the Chiral Thiourea Catalyst

  • To a solution of tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq).

  • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure chiral thiourea catalyst.

  • Characterize the catalyst by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Catalytic Desymmetrization of cis-Cyclohexane-1,2-dicarboxylic Anhydride

The synthesized chiral thiourea catalyst can then be employed in the desymmetrization of a model meso-anhydride.

G cluster_1 Catalytic Desymmetrization Workflow Start Start Add_Reagents Add meso-anhydride, catalyst, and solvent to a flask Start->Add_Reagents Cool Cool to specified temperature (e.g., 0 °C or -20 °C) Add_Reagents->Cool Add_Nucleophile Add alcohol (e.g., methanol) dropwise Cool->Add_Nucleophile Stir Stir for specified time (e.g., 24-48 h) Add_Nucleophile->Stir Quench Quench the reaction Stir->Quench Workup Aqueous workup and extraction Quench->Workup Purify Purify by column chromatography Workup->Purify Analyze Analyze for yield and enantiomeric excess (HPLC) Purify->Analyze End End Analyze->End G cluster_2 Proposed Catalytic Cycle Catalyst_Anhydride Catalyst + meso-Anhydride Activated_Complex Activated Catalyst-Anhydride Complex (Hydrogen Bonding) Catalyst_Anhydride->Activated_Complex Nucleophile_Addition Nucleophilic Attack by Alcohol Activated_Complex->Nucleophile_Addition Alcohol (ROH) Tetrahedral_Intermediate Diastereomeric Tetrahedral Intermediate Nucleophile_Addition->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Product_Release Product Release and Catalyst Regeneration Ring_Opening->Product_Release Product_Release->Catalyst_Anhydride Regenerated Catalyst Chiral_Hemiester Chiral Hemiester Product Product_Release->Chiral_Hemiester

Sources

Application

scale-up synthesis procedures for tert-butyl (3R)-3-amino-5-methylhexanoate

An Application Note and Protocol for the Scale-Up Synthesis of tert-Butyl (3R)-3-amino-5-methylhexanoate Introduction Tert-butyl (3R)-3-amino-5-methylhexanoate is a crucial chiral building block in the synthesis of vario...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of tert-Butyl (3R)-3-amino-5-methylhexanoate

Introduction

Tert-butyl (3R)-3-amino-5-methylhexanoate is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the API (Active Pharmaceutical Ingredient) Pregabalin. The stereochemical purity of this intermediate is paramount, as the biological activity of the final drug molecule is often dependent on a specific enantiomer. This document provides a detailed guide for the scale-up synthesis of tert-butyl (3R)-3-amino-5-methylhexanoate, focusing on two robust and scalable methodologies: Asymmetric Hydrogenation of a β-enamino ester and Diastereoselective Alkylation using a chiral auxiliary.

The protocols and discussions herein are intended for researchers, scientists, and drug development professionals. The information is presented to not only provide a step-by-step guide but also to offer insights into the rationale behind the chosen synthetic strategies, potential challenges, and methods for ensuring the production of a high-quality product.

Synthetic Strategies: A Comparative Overview

The synthesis of chiral β-amino acids and their derivatives is a well-explored field in organic chemistry. For the specific case of tert-butyl (3R)-3-amino-5-methylhexanoate, several approaches have been reported, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. For the purpose of this guide, we will focus on two methods that have demonstrated scalability and high stereocontrol.

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Asymmetric Hydrogenation Route 2: Diastereoselective Alkylation
Key Transformation Rh-catalyzed asymmetric hydrogenation of a β-enamino esterDiastereoselective alkylation of a chiral N-acyloxazolidinone
Stereocontrol High (often >99% ee)High (often >98% de)
Scalability Generally good, but catalyst cost can be a factorGood, with well-established procedures
Reagents Rhodium catalyst with chiral ligand, H2 gasChiral auxiliary, strong base (e.g., LDA), alkyl halide
Advantages High atom economy, direct formation of the desired enantiomerPredictable stereochemistry, well-understood reaction
Disadvantages Requires specialized high-pressure equipment, catalyst sensitivityRequires stoichiometric use of a chiral auxiliary, additional steps for auxiliary removal

Route 1: Asymmetric Hydrogenation of a β-Enamino Ester

This route is highly efficient and relies on the catalytic asymmetric hydrogenation of a prochiral β-enamino ester to establish the desired stereocenter. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Workflow for Asymmetric Hydrogenation

cluster_prep Step 1: Enamino Ester Formation cluster_hydro Step 2: Asymmetric Hydrogenation cluster_workup Step 3: Work-up and Isolation A tert-Butyl 3-oxo-5-methylhexanoate C Toluene, Dean-Stark A->C B Ammonium Acetate B->C D tert-Butyl (Z)-3-amino-5-methylhex-2-enoate C->D E tert-Butyl (Z)-3-amino-5-methylhex-2-enoate G H2 (10 bar), Methanol, 50°C E->G F [Rh(COD)2]BF4 / (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine F->G H Crude tert-butyl (3R)-3-amino-5-methylhexanoate G->H I Crude Product J Concentration I->J K Aqueous Work-up J->K L Extraction with EtOAc K->L M Purified Product L->M

Caption: Workflow for the asymmetric hydrogenation route.

Detailed Protocol

Step 1: Synthesis of tert-Butyl (Z)-3-amino-5-methylhex-2-enoate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add tert-butyl 3-oxo-5-methylhexanoate (1.0 eq), ammonium acetate (1.2 eq), and toluene (5 mL/g of starting material).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude enamino ester, which can be used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

  • Safety Note: This step involves the use of hydrogen gas under pressure and a pyrophoric catalyst. All operations should be conducted in a well-ventilated fume hood and behind a blast shield.

  • In a glovebox, charge a high-pressure reactor with the chiral rhodium catalyst (e.g., [Rh(COD)2]BF4 and a suitable chiral phosphine ligand, S/C ratio of 1000:1).

  • Add degassed methanol (10 mL/g of enamino ester).

  • Add the tert-butyl (Z)-3-amino-5-methylhex-2-enoate (1.0 eq).

  • Seal the reactor, remove it from the glovebox, and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and heat to the reaction temperature (e.g., 50 °C).

  • Stir the reaction mixture vigorously until the reaction is complete (monitor by HPLC or TLC).

  • Cool the reactor to room temperature and carefully vent the hydrogen.

Step 3: Work-up and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or crystallization if necessary.

Route 2: Diastereoselective Alkylation using a Chiral Auxiliary

This classical approach utilizes a chiral auxiliary to direct the stereoselective alkylation of an enolate. The Evans chiral auxiliaries, such as oxazolidinones, are commonly employed for this purpose.

Workflow for Diastereoselective Alkylation

cluster_acyl Step 1: Acylation of Chiral Auxiliary cluster_alkyl Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage A (R)-4-benzyl-2-oxazolidinone B n-BuLi, THF, -78°C A->B D Acylated Oxazolidinone B->D C tert-Butyl 3-bromopropanoate C->B E Acylated Oxazolidinone F LDA, THF, -78°C E->F H Alkylated Product F->H G Isobutyl Iodide G->F I Alkylated Product J LiOH, H2O2, THF/H2O I->J K Crude (3R)-3-amino-5-methylhexanoic acid J->K L tert-Butylation K->L M Final Product L->M

Caption: Workflow for the diastereoselective alkylation route.

Detailed Protocol

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral auxiliary, for example, (R)-4-benzyl-2-oxazolidinone (1.0 eq), in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • After stirring for 30 minutes, add tert-butyl 3-bromopropanoate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the acylated auxiliary.

Step 2: Diastereoselective Alkylation

  • Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in THF at -78 °C.

  • Add the LDA solution to the solution of the acylated auxiliary dropwise at -78 °C to form the enolate.

  • After stirring for 30 minutes, add isobutyl iodide (1.2 eq).

  • Stir at -78 °C for 4 hours, then allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate. The diastereomeric ratio can be determined by NMR or HPLC analysis of the crude product.

Step 3: Auxiliary Cleavage and Esterification

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq), followed by lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the excess peroxide with sodium sulfite.

  • Acidify the mixture with HCl to pH 2 and extract with ethyl acetate to isolate the chiral acid.

  • The resulting (3R)-3-amino-5-methylhexanoic acid can then be esterified to the tert-butyl ester using standard methods, such as reaction with tert-butanol in the presence of a catalytic amount of acid.

Conclusion

Both the asymmetric hydrogenation and the diastereoselective alkylation routes offer viable and scalable methods for the synthesis of tert-butyl (3R)-3-amino-5-methylhexanoate. The choice between the two will depend on factors such as the availability of specialized equipment (for hydrogenation), cost of reagents (chiral catalyst vs. chiral auxiliary), and the desired throughput. Careful optimization of reaction conditions and rigorous analytical monitoring are essential for achieving high yields and excellent stereochemical purity on a large scale.

References

  • Burk, M. J., et al. (2000). A Commercially Viable Synthesis of (S)- and (R)-3-Amino-4-phenylbutanoic Acid. The Journal of Organic Chemistry, 65(26), 8933–8940. [Link]

  • Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral imide enolates. A new approach to the asymmetric synthesis of a-amino acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Li, G., et al. (2011). An Efficient Synthesis of Pregabalin through Asymmetric Hydrogenation of a β-Cyano Ester. Organic Process Research & Development, 15(4), 887–891. [Link]

  • Martinez, C. A., et al. (2008). A new kilogram-scale synthesis of pregabalin. Organic Process Research & Development, 12(4), 694–699. [Link]

  • Shan, G., et al. (2011). An efficient synthesis of (S)-pregabalin via asymmetric hydrogenation of a β-enamino ester. Tetrahedron: Asymmetry, 22(1), 150–154. [Link]

Technical Notes & Optimization

Troubleshooting

preventing racemization of tert-butyl (3R)-3-amino-5-methylhexanoate during hydrolysis

A Researcher's Guide to Preventing Racemization Welcome to the Technical Support Center for the stereoselective hydrolysis of tert-butyl (3R)-3-amino-5-methylhexanoate. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Preventing Racemization

Welcome to the Technical Support Center for the stereoselective hydrolysis of tert-butyl (3R)-3-amino-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this key chiral intermediate, a precursor in the synthesis of pharmaceuticals like Pregabalin. Maintaining the (R)-stereochemistry at the C3 position during the hydrolysis of the tert-butyl ester is critical for the efficacy and safety of the final active pharmaceutical ingredient.

This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this transformation and prevent racemization.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a concern during the hydrolysis of tert-butyl (3R)-3-amino-5-methylhexanoate?

A: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers. In the case of tert-butyl (3R)-3-amino-5-methylhexanoate, the proton at the chiral C3 position (the α-carbon to the ester carbonyl) can be susceptible to abstraction under certain conditions. This is particularly a risk under basic conditions, which can lead to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the (R) and (S) enantiomers and a loss of optical purity. The biological activity of many pharmaceuticals is highly dependent on their specific stereochemistry, making the prevention of racemization a critical process parameter.[1][2]

Q2: What are the primary methods for hydrolyzing the tert-butyl ester, and which is least likely to cause racemization?

A: The main methods for tert-butyl ester hydrolysis are acid-catalyzed hydrolysis, base-mediated saponification, and enzymatic hydrolysis.

  • Acid-catalyzed hydrolysis is generally the preferred chemical method for cleaving tert-butyl esters due to their stability under basic conditions.[3][4] The reaction proceeds through a stable tertiary carbocation intermediate, which typically does not involve the chiral center and thus has a lower risk of racemization.[3][5]

  • Base-mediated saponification is often avoided for chiral amino esters because of the significant risk of racemization via enolate formation, as described above.[1]

  • Enzymatic hydrolysis offers a highly selective and mild alternative that can operate under neutral pH conditions, significantly minimizing the risk of racemization.[6][7][8]

For preventing racemization, enzymatic hydrolysis is the most reliable method, followed by carefully controlled acid-catalyzed hydrolysis.

Q3: I'm observing racemization during my acid-catalyzed hydrolysis. What could be the cause and how can I fix it?

A: While generally safer than basic hydrolysis, racemization can still occur under acidic conditions, especially if the reaction is prolonged or conducted at elevated temperatures. Potential causes and solutions include:

  • Harsh Conditions: Prolonged exposure to strong acids or high temperatures can sometimes lead to side reactions, including epimerization.

    • Solution: Optimize the reaction time and temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[9] Consider performing the reaction at a lower temperature (e.g., 0 °C to room temperature).

  • Inappropriate Acid: While strong acids like trifluoroacetic acid (TFA) are common, they might be too harsh for sensitive substrates.[10]

    • Solution: Screen milder acids such as formic acid or p-toluenesulfonic acid.[3] The choice of acid can be critical for chemoselectivity, especially in the presence of other acid-labile protecting groups.[3]

Troubleshooting Guide: Minimizing Racemization

This section provides a structured approach to troubleshooting and optimizing your hydrolysis reaction to maintain the stereochemical integrity of your product.

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (ee) after hydrolysis. Base-mediated racemization: The use of strong bases like NaOH or KOH is likely causing deprotonation at the chiral center.Switch to an alternative hydrolysis method. Prioritize enzymatic hydrolysis for the highest stereochemical fidelity. If not feasible, use a carefully optimized acid-catalyzed protocol.
Partial racemization observed with acid-catalyzed hydrolysis. Excessive reaction time or temperature: Prolonged exposure to acidic conditions can lead to epimerization.Optimize reaction parameters. Monitor the reaction closely and quench promptly upon completion. Consider lowering the reaction temperature.[9]
Inappropriate solvent: The polarity of the solvent can influence the rate of racemization.Screen different solvents. Dichloromethane (DCM) is a common choice for acid-catalyzed deprotection.[10]
Incomplete reaction and low yield. Steric hindrance of the tert-butyl group: The bulky tert-butyl group can slow down the rate of hydrolysis.[11]Increase the concentration of the acid catalyst. For acid-catalyzed reactions, using a higher concentration of acid or running the reaction neat can improve the rate.[10]
Insufficient water for hydrolysis: In acid-catalyzed reactions, water is a necessary reagent.Ensure sufficient water is present. For reactions in organic solvents, adding a small percentage of water can be beneficial.[10]
Side product formation. Reaction with other functional groups: The N-Boc protecting group, if present, can also be cleaved under acidic conditions.Use orthogonal protecting groups. If selective cleavage is required, ensure that other protecting groups are stable to the chosen hydrolysis conditions.
Formation of isobutylene: The tert-butyl cation generated during acid-catalyzed hydrolysis can lead to the formation of isobutylene.Use scavengers. In some cases, scavengers like triisopropylsilane (TIS) can be added to trap the tert-butyl cation.[10]

Experimental Protocols

Here are detailed, step-by-step methodologies for the recommended hydrolysis procedures.

Protocol 1: Acid-Catalyzed Hydrolysis with Trifluoroacetic Acid (TFA)

This protocol is a standard method for the deprotection of tert-butyl esters.

  • Dissolve the Substrate: Dissolve the tert-butyl (3R)-3-amino-5-methylhexanoate in a suitable solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1 M.

  • Add TFA: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (1:1 v/v with DCM).

  • Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[10]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Purification: The crude product can be purified by crystallization, precipitation, or chromatography as needed.

Protocol 2: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a mild and highly selective method to prevent racemization. Lipases and proteases are commonly used for this purpose.[7][8]

  • Prepare the Reaction Mixture: In a suitable buffer solution (e.g., phosphate buffer, pH 7.0), suspend the tert-butyl (3R)-3-amino-5-methylhexanoate. A co-solvent such as dimethylformamide (DMF) or toluene may be used to improve solubility.[6][7]

  • Add the Enzyme: Add the selected enzyme (e.g., Subtilisin, Lipase A from Candida antarctica) to the reaction mixture.[6][7] The optimal enzyme loading should be determined experimentally.

  • Incubate: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, acidify the reaction mixture to pH 2 to stop the enzymatic activity and protonate the product.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product as necessary.[6]

Visualizing the Mechanisms

Racemization Pathway under Basic Conditions

G A (R)-Amino Ester B Enolate (planar) A->B Deprotonation B->A Protonation C (S)-Amino Ester B->C Protonation D Base (e.g., OH-) D->A E H+ E->B F H+ F->B

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

Acid-Catalyzed Hydrolysis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Ester in DCM B Add Trifluoroacetic Acid A->B C Stir at Room Temperature (1-4h) B->C D Monitor by TLC/LC-MS C->D E Remove Solvent & TFA D->E F Purify Crude Product E->F

Caption: Workflow for acid-catalyzed hydrolysis of the tert-butyl ester.

References

  • Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents.
  • Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis - Benchchem.
  • PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES.
  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety | The Journal of Organic Chemistry - ACS Publications.
  • Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.
  • Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides - ResearchGate.
  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters1,2.
  • assessing the impact of the tert-butyl ester on reaction outcomes - Benchchem.
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.
  • minimizing racemization during the synthesis of chiral amino alcohols - Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Tert-butyl (3R)-3-amino-5-methylhexanoate Derivatives

Welcome to the technical support center dedicated to addressing the synthetic challenges associated with tert-butyl (3R)-3-amino-5-methylhexanoate and its derivatives. This guide is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the synthetic challenges associated with tert-butyl (3R)-3-amino-5-methylhexanoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in the chemical modification of this important chiral building block, a key precursor in the synthesis of pharmaceuticals like Pregabalin.[1][2] The significant steric bulk imposed by the tert-butyl ester and the isobutyl group near the amine functionality often leads to sluggish or failed reactions.[3][4] This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and data-driven insights to overcome these steric challenges.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis and modification of tert-butyl (3R)-3-amino-5-methylhexanoate derivatives, particularly focusing on N-acylation and other coupling reactions at the amino group.

Q1: My N-acylation reaction with tert-butyl (3R)-3-amino-5-methylhexanoate is showing low to no yield. What are the primary causes and immediate troubleshooting steps?

A1: The primary culprit is almost always steric hindrance. The combination of the bulky tert-butyl ester and the isobutyl group flanking the secondary amine significantly impedes the approach of the acylating agent.[3][4] This leads to a low reaction rate and often incomplete conversion.

Immediate Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: Standard activating agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often too weak for this substrate.[5][6] Upgrading to a more potent coupling reagent is the most critical first step.

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.[3] However, proceed with caution as excessive heat can lead to side reactions or racemization.

  • Extend Reaction Time: Sterically hindered couplings are notoriously slow.[7] Monitor the reaction by TLC or LC-MS, but be prepared to extend the reaction time to 24-48 hours.

Q2: I'm observing multiple spots on my TLC plate, and my final product is impure. What are the likely side reactions?

A2: Besides unreacted starting material, several side products can form under forcing conditions:

  • Diacylation: Although less common with such a hindered amine, if a strong acylating agent and a large excess are used, diacylation can occur.

  • Decomposition: At elevated temperatures, sensitive reagents or the product itself may degrade.

  • N-to-O-Acyl Migration (if applicable): If your acylating partner contains a hydroxyl group, you might observe byproducts resulting from O-acylation.

Mitigation Strategies:

  • Stoichiometry Control: Use a minimal excess of the acylating agent (e.g., 1.1-1.5 equivalents).

  • Controlled Addition: Add the acylating agent slowly or in portions to maintain a low instantaneous concentration.

  • Orthogonal Protecting Groups: If other reactive functional groups are present, consider protecting them with groups that can be removed under different conditions than the tert-butyl ester.[8][9]

Q3: Which specific coupling reagents are recommended for overcoming the steric hindrance in this system?

A3: For challenging substrates like tert-butyl (3R)-3-amino-5-methylhexanoate derivatives, more powerful phosphonium or uronium/aminium salt-based reagents are necessary.[7][10]

Reagent ClassExamplesKey Advantages for Hindered Systems
Phosphonium Salts PyBOP, PyAOPHighly effective for sterically demanding couplings; PyAOP is noted for its ability to suppress racemization.[7]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity and fast reaction times; HATU is a go-to for difficult couplings.[5][7]
Other Powerful Reagents T3P (Propylphosphonic Anhydride)Effective for difficult amide bond formations.[7]
Acyl Fluoride Precursors TFFH, Deoxo-FluorConverting the carboxylic acid to a highly reactive acyl fluoride intermediate can be very effective for extremely hindered couplings.[11]
Q4: Can I avoid using coupling reagents altogether for simple acylations, like N-acetylation?

A4: Yes, for simple acylations like adding an acetyl group, you can often bypass complex coupling reagents by using a more reactive acylating agent directly.

  • Acetyl Chloride: More reactive than acetic anhydride, but its high reactivity can be difficult to control.[12] It should be used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Acetic Anhydride: Often requires heating or a catalyst for hindered amines.[12][13] A Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) can enhance the electrophilicity of the anhydride.

Q5: My reaction seems to have stalled. How can I drive it to completion?

A5: A stalled reaction is a common sign of steric hindrance.

  • Double Coupling: After the initial coupling reaction period, filter and wash the reaction mixture (if on solid phase) or simply add a second, fresh batch of activated acid and coupling reagent to the reaction vessel.[5]

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in accelerating slow, sterically hindered reactions by providing rapid and uniform heating.[12]

  • Solvent Choice: Ensure your solvent can fully dissolve all reactants. For difficult couplings, N-Methyl-2-pyrrolidone (NMP) is sometimes superior to Dimethylformamide (DMF) due to its better solvating properties.[5]

Section 2: Experimental Protocols & Workflows

Protocol 1: High-Efficiency N-Acylation using HATU

This protocol details a robust method for coupling a generic carboxylic acid (R-COOH) to tert-butyl (3R)-3-amino-5-methylhexanoate using HATU, a highly effective uronium-based coupling reagent.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 5-10 minutes. This step forms the highly reactive O-acylisourea intermediate.

  • Amine Addition: In a separate flask, dissolve tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 equivalent) and a non-nucleophilic base such as DIPEA (2.5 equivalents) in anhydrous DMF.

  • Coupling Reaction: Slowly add the pre-activated acid solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Track the disappearance of the starting amine using TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

HATU_Coupling_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification RCOOH Carboxylic Acid Activated_Ester Activated O-Acylisourea Ester RCOOH->Activated_Ester + HATU, DMF HATU HATU HATU->Activated_Ester Product N-Acylated Product Activated_Ester->Product + Amine, DIPEA Amine tert-Butyl (3R)-3-amino-5-methylhexanoate Amine->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for HATU-mediated acylation.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For cases where even potent coupling reagents fail, converting the carboxylic acid to the corresponding acyl fluoride offers a highly reactive intermediate.[11]

Step-by-Step Methodology:

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM. Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like 2,4,6-collidine (2.0 equivalents). Stir at room temperature for 30-60 minutes.

  • Amine Addition: In a separate flask, dissolve tert-butyl (3R)-3-amino-5-methylhexanoate (1.2 equivalents) in anhydrous DCM.

  • Coupling Reaction: Slowly add the acyl fluoride solution to the amine solution. The reaction is often rapid, but for hindered substrates, may require stirring for several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench with saturated aqueous NaHCO₃ and perform a standard aqueous work-up as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Acyl_Fluoride_Workflow RCOOH Carboxylic Acid AcylFluoride Acyl Fluoride (R-COF) RCOOH->AcylFluoride Fluorination TFFH TFFH / Base TFFH->AcylFluoride Product N-Acylated Product AcylFluoride->Product Coupling Amine Hindered Amine Amine->Product Workup Work-up & Purification Product->Workup Isolation

Caption: Two-step coupling via an acyl fluoride intermediate.

Section 3: Data Summary and Reagent Comparison

The choice of coupling reagent and conditions is paramount. The following table provides a comparative overview of yields for challenging couplings, illustrating the superiority of modern reagents for hindered systems.

Coupling ChallengeReagent/MethodTypical Yield RangeKey Considerations
Hindered Amine + Hindered AcidEDC/HOBt< 20%Often fails or gives very low conversion.[7]
Hindered Amine + Hindered AcidHBTU/DIPEA50-80%A significant improvement over carbodiimides.[5]
Hindered Amine + Hindered AcidHATU/DIPEA70-95%Generally considered one of the most effective for difficult couplings.[5][7]
Extremely Hindered SubstratesAcyl Fluoride (via TFFH)60-90%Excellent for cases where other methods fail, but requires an extra step.[11]
N-AcetylationAcetic Anhydride, Heat40-70%Can be effective but may require forcing conditions.[12]
N-AcetylationAcetyl Chloride, Base70-95%Highly reactive and efficient, but requires careful handling.[12]

Yields are representative and highly substrate-dependent.

Section 4: Concluding Remarks

Overcoming the steric challenges presented by tert-butyl (3R)-3-amino-5-methylhexanoate derivatives is a common hurdle in medicinal and organic chemistry. A systematic approach to troubleshooting, beginning with the selection of an appropriate high-potency coupling reagent, is crucial for success. By understanding the underlying principles of steric hindrance and employing the advanced reagents and protocols outlined in this guide, researchers can significantly improve reaction efficiency, minimize side-product formation, and successfully synthesize their target molecules. Always ensure that reactions are performed under anhydrous conditions and monitored carefully to optimize reaction times and prevent degradation.

References

  • BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • BenchChem. (2025).
  • Nguyen, T. T., & Hull, K. L. (2016). Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Organic & Biomolecular Chemistry.
  • Crystal Structure of EstZF172 Catalyzing Stereoselectively (R)‑CNDE in Pregabalin Biosynthesis. (2025). PMC.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007).
  • Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. (2025).
  • Amino Acid-Protecting Groups. SciSpace.
  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
  • BenchChem. (2025).
  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temper
  • 1 Protection Reactions. Wiley-VCH.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Development of a Chemoenzymatic Manufacturing Process for Pregabalin.
  • Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids. (2025). Journal of the American Chemical Society.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013). PMC.
  • ASYMMETRIC SYNTHESIS OF PREGABALIN. (n.d.).
  • Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical lig
  • Protecting group. Wikipedia.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. (2013).
  • Protective Groups. Organic Chemistry Portal.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007).
  • Asymmetric Radical Coupling to Form β‐Amino Acid Esters by Synergistic Chiral Phosphoric Acid and Photocatalysis.
  • Avoid Protecting Groups. (2019). In Green Chemistry: Principles and Case Studies.
  • Recent development of peptide coupling reagents in organic synthesis.
  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023).
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). Journal of the American Chemical Society.
  • p- tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydr
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube.
  • The tert-butyl group in chemistry and biology. Request PDF.
  • (R)-3-AMINO-5-METHYL-HEXANOIC ACID synthesis. ChemicalBook.
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • Woodman, D. J., & Davidson, A. I. (1973). N-acylation during the addition of carboxylic acids to N-tert-Butylacylketenimines and the use of the reagent N-tert-Butyl-5-methylisoxazolium Perchlorate for Peptide Synthesis. Journal of Organic Chemistry, 38(25), 4288-95.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). MDPI.
  • Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. PubMed.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for tert-butyl (3R)-3-amino-5-methylhexanoate Reactions

Welcome to the technical support center for optimizing reactions involving tert-butyl (3R)-3-amino-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions involving tert-butyl (3R)-3-amino-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and enhance the efficiency and success of your experiments.

Introduction

Tert-butyl (3R)-3-amino-5-methylhexanoate is a key chiral intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Pregabalin.[1] The stereochemistry at the C3 position is crucial for its biological activity, making the selection of appropriate reaction conditions, particularly the solvent, a critical factor in achieving high yields and stereoselectivity. This guide will delve into the nuances of solvent selection for common reactions involving this intermediate, such as N-protection, deprotection, and subsequent coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low Yield in N-Boc Protection

Symptoms:

  • Incomplete consumption of the starting amine.

  • Significant formation of side products.

  • Low isolated yield of the desired N-Boc protected product.

Root Cause Analysis & Solutions:

The Boc-protection of the primary amine on tert-butyl (3R)-3-amino-5-methylhexanoate is a fundamental step. Low yields often stem from suboptimal solvent and base selection, which can affect the reactivity of both the amine and the Boc-anhydride ((Boc)₂O).

  • Solvent Polarity and Solubility: The starting material and (Boc)₂O must be well-solvated for the reaction to proceed efficiently.

    • Recommendation: Dichloromethane (DCM) is a common and often effective solvent for this reaction as it provides good solubility for both reactants.[2][3] If solubility issues persist, consider a more polar aprotic solvent like tetrahydrofuran (THF).

    • Green Chemistry Tip: For more environmentally friendly options, consider replacing DCM with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or even a mixture of acetone and water.[4] The use of an acetone/water mixture has been shown to be effective for the Boc protection of other amino acids.[4]

  • Base Selection: The choice of base is critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the amine.

    • Recommendation: Triethylamine (Et₃N) is a standard organic base used for this purpose.[4] However, if you observe side reactions, a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) might be a better choice to minimize side product formation.

  • Reaction Concentration: Very dilute or overly concentrated reaction mixtures can negatively impact the reaction rate and yield.

    • Protocol: A typical starting concentration is between 0.1 M and 0.5 M of the amine in the chosen solvent.

Experimental Protocol: N-Boc Protection

  • Dissolve tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq) in anhydrous DCM (to a concentration of 0.2 M).

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Incomplete or Sluggish Boc-Deprotection

Symptoms:

  • The reaction stalls, with starting material remaining even after extended reaction times.

  • The desired free amine is not the major product.

Root Cause Analysis & Solutions:

The removal of the Boc protecting group is typically achieved under acidic conditions. The efficiency of this step is highly dependent on the acid strength and the solvent system.

  • Acid and Solvent Choice: The classic reagent for Boc deprotection is trifluoroacetic acid (TFA) in DCM.[2][5]

    • Standard Protocol: A solution of 20-50% TFA in DCM at room temperature is usually sufficient to achieve complete deprotection within 1-2 hours.[6]

    • Troubleshooting: If the reaction is sluggish, increasing the concentration of TFA or switching to neat TFA may be necessary. However, be cautious as prolonged exposure to strong acid can lead to side reactions.

    • Alternative Solvents: While DCM is common, greener alternatives are being explored. Ethers like THF and 2-MeTHF can be used, but one must be mindful of potential ether cleavage by strong acids like HCl, which can complicate product isolation.[5]

  • Thermal Deprotection as a "Green" Alternative: For a non-acidic approach, thermal deprotection can be considered. This involves heating the N-Boc protected compound in a suitable solvent.[7][8]

    • Solvent Considerations: High-boiling point solvents are required. Trifluoroethanol (TFE) has been shown to be effective at temperatures around 150°C.[7] The reaction time and temperature will need to be optimized for your specific substrate.[7]

Table 1: Comparison of Common Boc-Deprotection Conditions

Reagent/Solvent SystemTemperature (°C)Typical Reaction TimeConsiderations
20-50% TFA in DCMRoom Temperature1-2 hoursStandard, effective method. DCM is a suspected carcinogen.[5]
HCl in 1,4-DioxaneRoom Temperature1-2 hoursAnother common method. 1,4-Dioxane is a suspected carcinogen.[5]
Neat TFARoom Temperature30-60 minutesHarsher conditions, may cause side reactions.
Trifluoroethanol (TFE)120-2400.5-1.5 hours"Green" alternative, requires elevated temperatures.[7]
Problem 3: Poor Stereoselectivity in Subsequent Reactions

Symptoms:

  • Formation of diastereomers or enantiomers in reactions following the initial modification of tert-butyl (3R)-3-amino-5-methylhexanoate.

Root Cause Analysis & Solutions:

Maintaining the stereochemical integrity of the chiral center at C3 is paramount. The solvent can play a significant role in influencing the stereochemical outcome of a reaction.[9][10]

  • Solvent-Reactant Interactions: The solvent can interact with the substrate and reagents, influencing the transition state geometry and, consequently, the stereoselectivity.[9][10]

    • Polar Aprotic vs. Polar Protic Solvents: Polar aprotic solvents like DMF and DMSO can be effective in solvating charged intermediates without interfering with hydrogen bonding, which can be crucial in maintaining a specific conformation.[11] In contrast, polar protic solvents like ethanol or water can form hydrogen bonds that may alter the reactivity and selectivity.[11][12]

    • Non-polar Solvents: Non-polar solvents like toluene or hexane may be preferred in cases where aggregation of reactants is desired to control stereochemistry.

  • Temperature Effects: The reaction temperature can also have a profound impact on stereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

Workflow for Optimizing Stereoselectivity:

G cluster_0 Solvent Screening for Stereoselectivity start Reaction with Poor Stereoselectivity solvent_screen Screen a Range of Solvents (Polar Aprotic, Polar Protic, Non-polar) start->solvent_screen temp_optimization Optimize Reaction Temperature (e.g., Room Temp, 0°C, -78°C) solvent_screen->temp_optimization analysis Analyze Stereoisomeric Ratio (e.g., Chiral HPLC, NMR with Chiral Shift Reagent) temp_optimization->analysis analysis->solvent_screen Unacceptable Ratio optimal_conditions Optimal Conditions Identified analysis->optimal_conditions Acceptable Ratio

Caption: Workflow for optimizing stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the tert-butyl ester in this molecule?

The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. It is relatively stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, often simultaneously with the N-Boc group.[2]

Q2: Can I perform a one-pot N-Boc protection and subsequent reaction?

While one-pot reactions can be more efficient, it is generally advisable to isolate and purify the N-Boc protected intermediate. This ensures that any unreacted starting material or byproducts from the protection step do not interfere with the subsequent reaction, leading to a cleaner reaction profile and easier purification of the final product.

Q3: Are there any compatibility issues with certain solvents and reagents?

Yes. For instance, using strongly acidic reagents like HCl in ethereal solvents such as THF can lead to the cleavage of the ether, forming chlorinated byproducts that can be difficult to remove.[5] Always consider the potential for side reactions between your solvent and reagents, especially under harsh conditions.

Q4: How does water content in the solvent affect my reaction?

For many reactions, such as those involving organometallic reagents or acid chlorides, anhydrous conditions are crucial to prevent quenching of the reagent or hydrolysis of the product. However, in some cases, like certain enzymatic resolutions or specific protection chemistries, a controlled amount of water can be beneficial or even necessary.[4][13] Always use appropriately dried solvents unless the protocol specifies otherwise.

Q5: What are some "greener" solvent alternatives I can consider?

The pharmaceutical industry is increasingly focused on sustainable chemistry. Consider replacing halogenated solvents like DCM with alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or ethyl acetate.[5] For some reactions, water or ionic liquids can also be viable green options.[8][14]

References

  • Vertex AI Search Grounding API, Specific solvent issues with BOC deprotection.
  • Vertex AI Search Grounding API, Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin].
  • Vertex AI Search Grounding API, Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin - Lupine Publishers.
  • Vertex AI Search Grounding API, (3R)-3-{amino}-5-methylhexanoic acid - Smolecule.

  • Vertex AI Search Grounding API, BOC deprotection - Hebei Boze Chemical Co.,Ltd.
  • Vertex AI Search Grounding API, Stereospecific Synthesis of Pregabalin Intermediates: An In-depth Technical Guide - Benchchem.
  • Vertex AI Search Grounding API, pregabalin.
  • Vertex AI Search Grounding API, Evaluation of different solvents for O-Boc protec- tion of phenol under catalyst-free conditions.
  • Vertex AI Search Grounding API, Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
  • Vertex AI Search Grounding API, Solvent effects on stereoselectivity: More than just an environment - ResearchG
  • Vertex AI Search Grounding API, Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
  • Vertex AI Search Grounding API, A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
  • Vertex AI Search Grounding API, EFFICIENT SYNTHESIS OF (±)
  • Vertex AI Search Grounding API, An Experimental Study on the Effects of Solvents on the Rate and Selectivity of Organic Reactions - Spiral.
  • Vertex AI Search Grounding API, Technical Support Center: Optimizing Deprotection of the Tert-butyl Group
  • Vertex AI Search Grounding API, Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search Grounding API, Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed.
  • Vertex AI Search Grounding API, My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit.
  • Vertex AI Search Grounding API, Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction | Organic Letters - ACS Public
  • Vertex AI Search Grounding API, Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry.
  • Vertex AI Search Grounding API, Tert-butyl (R)
  • Vertex AI Search Grounding API, A Simple and Powerful tert-Butyl
  • Vertex AI Search Grounding API, Synthesizing tertiary-butylesters of BOC-amino acids. : r/Chempros - Reddit.
  • Vertex AI Search Grounding API, Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed.
  • Vertex AI Search Grounding API, Large-scale synthesis of tert-butyl (3R,5S)
  • Vertex AI Search Grounding API, Asymmetric synthesis of tert-butyl (3R,5S)
  • Vertex AI Search Grounding API, t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis via asymmetric reduction by immobilized cells of carbonyl reductase and glucose dehydrogenase co-expression E.
  • Vertex AI Search Grounding API, Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction - Organic Syntheses Procedure.
  • Vertex AI Search Grounding API, (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID - PubChem.
  • Vertex AI Search Grounding API, TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE | CAS 166023-29-6 - M
  • Vertex AI Search Grounding API, 166023-30-9|(S)

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Optimization

Technical Support Center: Purification of Crude tert-butyl (3R)-3-amino-5-methylhexanoate

Welcome to the technical support center for the purification of crude tert-butyl (3R)-3-amino-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude tert-butyl (3R)-3-amino-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this critical chiral building block. Here, we will address common challenges and provide robust, validated protocols to ensure you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude tert-butyl (3R)-3-amino-5-methylhexanoate and how do they arise?

A1: Understanding the impurity profile of your crude material is the first critical step in designing an effective purification strategy. Common impurities can originate from starting materials, side reactions, or degradation during workup and storage.

  • Starting Materials: Unreacted starting materials from the synthetic route are a primary source of impurities.

  • Diastereomers: Depending on the synthetic method, the (3S) diastereomer may be present.

  • By-products: Side reactions can lead to a variety of by-products. For instance, in syntheses involving the reduction of a keto-ester, the corresponding hydroxy ester may be a significant impurity.

  • Degradation Products: The tert-butyl ester is susceptible to hydrolysis under acidic or strongly basic conditions, leading to the corresponding carboxylic acid.

Q2: What is the first-pass purification method I should consider for this compound?

A2: For a first-pass purification, a well-executed liquid-liquid extraction is often the most effective and scalable method. This technique leverages the basicity of the primary amine to separate it from neutral organic impurities and acidic by-products.

Q3: My crude material is an oil. How can I induce crystallization?

A3: While tert-butyl (3R)-3-amino-5-methylhexanoate is often isolated as an oil, crystallization can be a highly effective purification method if achievable. Success often depends on the purity of the oil and the choice of solvent system.

  • High Purity Starting Material: Crystallization is most successful with material that is already >90% pure.

  • Solvent Screening: A systematic solvent screen is crucial. Start with non-polar solvents like hexanes or heptane in which the compound has low solubility at room temperature. The addition of a co-solvent like ethyl acetate or diethyl ether can help to dissolve the compound at an elevated temperature.

  • Seeding: If you have a small amount of pure, solid material, seeding the supersaturated solution can be highly effective at inducing crystallization.

  • Slow Cooling: Controlled, slow cooling is paramount. A gradual decrease in temperature allows for the formation of a well-ordered crystal lattice, which is more effective at excluding impurities.

Q4: When is column chromatography the best choice for purification?

A4: Silica gel column chromatography is a powerful technique for separating closely related impurities, such as diastereomers, that are difficult to remove by extraction or crystallization.[1][2] It is particularly recommended when:

  • High purity (>98%) is required for a sensitive downstream application.

  • Crystallization attempts have failed.

  • The impurities have significantly different polarities from the desired product.

Troubleshooting Guides

Troubleshooting Poor Yields After Liquid-Liquid Extraction
Symptom Potential Cause Troubleshooting Action
Low recovery of product in the organic phase after basic extraction. Incomplete deprotonation of the ammonium salt.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine. Use a stronger base if necessary.
Emulsion formation at the interface. High concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product loss during back-extraction. Incomplete protonation of the amine.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine.
Troubleshooting Failed Crystallization
Symptom Potential Cause Troubleshooting Action
Oiling out instead of crystallization. The solution is too supersaturated, or the cooling rate is too fast.Dilute the solution with more of the non-polar solvent. Decrease the cooling rate by using a well-insulated container or a programmable cooling bath.
No crystal formation upon cooling. The compound is too soluble in the chosen solvent system, or the solution is not sufficiently saturated.Reduce the amount of the more polar co-solvent. Concentrate the solution by carefully removing some of the solvent under reduced pressure before attempting to cool again.
Formation of very fine needles or powder. Nucleation is too rapid.Reduce the level of supersaturation. Consider using a solvent system where the solubility gradient with temperature is less steep.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial purification of crude tert-butyl (3R)-3-amino-5-methylhexanoate to remove neutral and acidic impurities.

Workflow Diagram:

G crude Crude Product in Organic Solvent (e.g., EtOAc) acid_wash Wash with 1M HCl (aq) crude->acid_wash Dissolve base_addition Adjust Aqueous Phase to pH > 10 with NaOH (aq) acid_wash->base_addition Separate Aqueous Phase (Product as Salt) back_extraction Extract with Fresh Organic Solvent (e.g., EtOAc) base_addition->back_extraction Deprotonate Amine dry_concentrate Dry Organic Phase (Na2SO4) & Concentrate back_extraction->dry_concentrate Separate Organic Phase pure_product Purified Product dry_concentrate->pure_product

Caption: Acid-Base Extraction Workflow

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude tert-butyl (3R)-3-amino-5-methylhexanoate in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the product as the hydrochloride salt. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is greater than 10. This will deprotonate the ammonium salt and regenerate the free amine.

  • Back-Extraction: Extract the aqueous layer with fresh organic solvent (e.g., EtOAc). Repeat this extraction two to three times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Silica Gel Chromatography

This protocol is suitable for achieving high purity by separating closely related impurities.

Workflow Diagram:

G prepare_column Prepare Silica Gel Column load_sample Load Crude Product prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Hexanes/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_concentrate Combine Pure Fractions & Concentrate tlc_analysis->combine_concentrate Identify Pure Fractions final_product High-Purity Product combine_concentrate->final_product

Caption: Silica Gel Chromatography Workflow

Step-by-Step Methodology:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with the initial, non-polar eluent (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1). Gradually increase the polarity of the eluent to facilitate the elution of the product. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified tert-butyl (3R)-3-amino-5-methylhexanoate.

References

  • Matrix Fine Chemicals. TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE | CAS 166023-29-6. Available at: [Link]

  • Supplementary Information. General information and experimental procedures. Available at: [Link]

  • Google Patents. Process for the purification of 3-amino-5-methylisoxazole.
  • Organic Syntheses. A. 2-Bromo-N-Boc-glycine tert-butyl ester. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Amidation of tert-butyl (3R)-3-amino-5-methylhexanoate

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with tert-butyl (3R)-3-amino-5-methylhexanoate , a critical chiral β -amino acid buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals working with tert-butyl (3R)-3-amino-5-methylhexanoate , a critical chiral β -amino acid building block often utilized in the synthesis of GABA analogues (e.g., Pregabalin derivatives) and APJ receptor agonists[1].

The N-amidation of this intermediate presents unique challenges. The adjacent isobutyl group creates significant steric hindrance at the C3-amine, while the tert-butyl ester is highly sensitive to acidic conditions[2]. Furthermore, the β -amino ester backbone is vulnerable to specific base-catalyzed degradation pathways[3]. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and eliminate side reactions.

Diagnostic Workflow: Identifying Amidation Side Reactions

Before adjusting your protocol, use the diagnostic decision tree below to match your analytical observations (LC-MS/NMR) with the underlying chemical mechanism.

Troubleshooting A Amidation of tert-butyl (3R)-3-amino-5-methylhexanoate B Mass Loss: -56 Da (t-Butyl Cleavage) A->B Acidic Conditions C Mass Addition: +Coupling Agent (Guanidinylation) A->C Uronium + Hindered Amine D Loss of (3R) Purity (Epimerization) A->D Strong Base E Avoid Acid Chlorides. Use neutral coupling (EDC/Oxyma + DIPEA). B->E F Enforce Pre-activation. Ensure acid is fully activated before amine addition. C->F G Prevent Retro-Michael. Avoid strong bases (NaH, KOtBu). Use mild tertiary amines. D->G

Figure 1: Diagnostic workflow for identifying and resolving side reactions during β -amino ester amidation.

Troubleshooting Guides & FAQs

FAQ 1: Why am I observing a major byproduct with a mass loss of 56 Da?

The Issue: LC-MS analysis shows a peak corresponding to your desired product minus 56 Daltons. The Causality: This mass loss corresponds to the cleavage of the tert-butyl ester protecting group, releasing isobutylene gas and leaving a free carboxylic acid. tert-Butyl esters are highly acid-labile. If you are utilizing acid chlorides for your amidation, the reaction generates stoichiometric hydrochloric acid (HCl). Even with a scavenger base present, localized acidic microenvironments can rapidly catalyze the cleavage of the tert-butyl cation[2]. The Solution: Abandon acid chlorides. Transition to a mild, neutral coupling strategy using carbodiimides (e.g., EDC·HCl) with an additive like Oxyma Pure or HOBt. Ensure a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is present to maintain a slightly basic pH throughout the coupling process[4].

FAQ 2: My yield is <40%, and I detect a dead-end adduct when using HATU. What is happening?

The Issue: When using uronium-based coupling agents (HATU, HBTU), the reaction stalls, and LC-MS reveals a byproduct matching the mass of the amine plus the coupling agent core. The Causality: The (3R)-3-amino-5-methylhexanoate core is sterically hindered by its adjacent isobutyl group, which significantly reduces the nucleophilicity of the primary amine. If the carboxylic acid, HATU, and the amine are mixed simultaneously (co-addition), the sluggish amine will bypass the active ester and directly attack the highly electrophilic carbon of the uronium salt. This forms a stable, unreactive tetramethylguanidinium byproduct, permanently consuming your valuable chiral amine. The Solution: You must enforce a strict pre-activation protocol . React the carboxylic acid with HATU and DIPEA for 20 minutes before introducing the β -amino ester. Alternatively, switch to a phosphonium-based coupling agent like PyBOP, which does not form guanidinium adducts with hindered amines[1].

FAQ 3: How do I prevent epimerization at the (3R) stereocenter?

The Issue: Chiral HPLC analysis of the isolated amide reveals partial racemization/epimerization at the C3 position. The Causality: While α -amino acids typically epimerize via oxazolone formation, β -amino esters are susceptible to a completely different degradation pathway: the retro-Michael elimination [3]. If the reaction environment is too basic, the base can abstract the acidic α -proton (adjacent to the ester). This triggers the elimination of the amine, forming an α,β -unsaturated ester (tert-butyl 5-methylhex-2-enoate). The amine can subsequently re-add to this double bond via a forward Michael addition, but this re-addition lacks stereocontrol, resulting in a loss of the (3R) configuration[3]. The Solution: Strict pH control is mandatory. Never use strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or excess DBU. Utilize mild tertiary amines like N-Methylmorpholine (NMM) or DIPEA, and keep the reaction temperature strictly at or below 25 °C[4].

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected outcomes of various amidation strategies when applied to hindered β -amino tert-butyl esters.

Coupling StrategyBasePrimary Side ReactionTypical YieldRecommendation
Acid Chloride TEA (1.5 eq)t-Butyl ester cleavage (-56 Da)< 40%Not Recommended. Acidic byproducts destroy the ester.
HATU (Co-addition) DIPEA (2.0 eq)Guanidinylation of amine45 - 60%Poor. Steric bulk leads to coupling agent adducts.
HATU (Pre-activation) DIPEA (2.5 eq)Minimal85 - 95%Highly Recommended. Ensures exclusive active ester attack.
EDC·HCl / Oxyma NMM (3.0 eq)Minimal80 - 90%Excellent. Highly neutral, prevents retro-Michael elimination.
PyBOP DIPEA (2.0 eq)Minimal80 - 88%Good Alternative. Avoids guanidinylation entirely.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes HATU with a strict pre-activation sequence to ensure high yields while preventing guanidinylation, ester cleavage, and retro-Michael epimerization[1].

Materials Required:

  • Carboxylic acid (1.1 equiv)

  • tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 equiv)

  • HATU (1.15 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon) to prevent moisture-induced hydrolysis of the active ester.

  • Pre-Activation (Critical Step): Dissolve the carboxylic acid (1.1 eq) and HATU (1.15 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 eq) dropwise at room temperature. Stir the mixture for exactly 20 minutes.

    • Self-Validation Checkpoint 1: Sample 5 μ L of the mixture, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the carboxylic acid mass and the appearance of the At-active ester mass. Do not proceed until activation is complete.

  • Amine Introduction: Cool the activated mixture to 0 °C using an ice bath. Dissolve tert-butyl (3R)-3-amino-5-methylhexanoate (1.0 eq) in a minimal amount of DMF and add it dropwise over 5 minutes.

    • Causality: Cooling to 0 °C suppresses any potential retro-Michael elimination during the initial exothermic mixing phase.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 12 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the free β -amino ester is entirely consumed. (Note: TLC with Ninhydrin stain can be used, but hindered amines often stain weakly; LC-MS is prioritized for accuracy).

  • Chemoselective Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and transfer to a separatory funnel.

    • Wash with 5% aqueous Citric Acid (3 x 5 volumes). Validation: This mildly acidic wash protonates and removes unreacted amine, DIPEA, and DMF without cleaving the tert-butyl ester.

    • Wash with saturated aqueous NaHCO₃ (2 x 5 volumes) to remove unreacted carboxylic acid and acidic byproducts.

    • Wash with Brine (1 x 5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Validation for Enantiomeric Excess of tert-butyl (3R)-3-amino-5-methylhexanoate

In the synthesis of active pharmaceutical ingredients (APIs), the stereochemical purity of intermediates is paramount. One such critical intermediate is tert-butyl (3R)-3-amino-5-methylhexanoate, a key building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of active pharmaceutical ingredients (APIs), the stereochemical purity of intermediates is paramount. One such critical intermediate is tert-butyl (3R)-3-amino-5-methylhexanoate, a key building block in the synthesis of Pregabalin. The therapeutic efficacy of Pregabalin is attributed to its (S)-enantiomer, making the accurate determination of the enantiomeric excess (e.e.) of its precursors a non-negotiable aspect of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of enantiomeric excess of tert-butyl (3R)-3-amino-5-methylhexanoate, grounded in scientific principles and practical, field-proven insights.

The Imperative of Chiral Separation

The separation of enantiomers, molecules that are non-superimposable mirror images of each other, presents a unique analytical challenge. In achiral environments, enantiomers exhibit identical physical and chemical properties, rendering them indistinguishable by conventional chromatographic techniques. Chiral chromatography, a specialized branch of HPLC, overcomes this by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, enabling their separation and quantification.[1][2]

The direct approach, utilizing a CSP, is the most prevalent and efficient method for chiral separations in HPLC.[1] This method avoids the need for derivatization of the enantiomers, which can introduce additional steps and potential sources of error.[3]

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of the CSP is the most critical decision in developing a chiral HPLC method. For β-amino esters like tert-butyl (3R)-3-amino-5-methylhexanoate, several classes of CSPs have demonstrated utility.

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationAdvantagesDisadvantagesTypical Mobile Phases
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Formation of diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" within the polymer structure.[2]Broad applicability, high success rate for a wide range of compounds, robust.Can be sensitive to solvent choice, which affects the polymer's structure.Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water with acidic modifiers.[4]
Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin) Multiple interaction mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation.[5]Versatile, can be used in multiple mobile phase modes (normal, reversed, polar organic, polar ionic).[5] Highly effective for amino acids and their derivatives.[6]Can be more expensive than other CSPs.Methanol-based polar ionic and polar organic modes are particularly effective.[5]
Pirkle-type (Brush-type) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule bonded to the silica support.[2]Good selectivity for specific classes of compounds, robust bonded phases.Generally have a lower "hit rate" or broader applicability compared to polysaccharide phases.[2]Typically used in normal phase with mobile phases like hexane/ethanol.
Ligand Exchange Formation of diastereomeric metal complexes (often with Cu(II)) between the analyte and a chiral ligand on the stationary phase.[2][7]Effective for amino acids and hydroxy acids, especially those without a strong UV chromophore.[2][3]Mobile phase complexity (contains metal salts), potential for column contamination.Aqueous buffers containing a metal salt, such as copper sulfate.[3]
Crown Ether Based on the formation of inclusion complexes, particularly effective for primary amines.[8]High selectivity for amino acids and related compounds.[8][9]Mobile phase often requires strong acids (e.g., perchloric acid) to achieve separation.[9]Acidic aqueous mobile phases.

Recommendation: For tert-butyl (3R)-3-amino-5-methylhexanoate, polysaccharide-based and macrocyclic glycopeptide CSPs offer the highest probability of success due to their proven broad applicability for amino acid derivatives.[1][6] The presence of both an amino group and an ester group in the analyte allows for multiple points of interaction with these versatile phases.

A Validated HPLC Method: Protocol and Rationale

The following is a detailed protocol for the validation of an HPLC method for determining the enantiomeric excess of tert-butyl (3R)-3-amino-5-methylhexanoate, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13][14]

Experimental Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Analysis & Reporting prep_standards Prepare (R) and (S) Enantiomer Standards csp_selection Select Chiral Stationary Phase (CSP) prep_standards->csp_selection prep_sample Prepare Sample Solution sample_analysis Analyze Test Sample prep_sample->sample_analysis mp_optimization Optimize Mobile Phase csp_selection->mp_optimization detection_params Set Detection Parameters (e.g., 210 nm) mp_optimization->detection_params system_suitability System Suitability Test detection_params->system_suitability specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->sample_analysis system_suitability->specificity calculate_ee Calculate Enantiomeric Excess (% e.e.) sample_analysis->calculate_ee report Generate Validation Report calculate_ee->report

Caption: Workflow for HPLC Method Validation.

Step-by-Step Validation Protocol

Objective: To validate an HPLC method for the determination of the enantiomeric excess of tert-butyl (3R)-3-amino-5-methylhexanoate, ensuring it is suitable for its intended purpose.

1. System Suitability:

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Prepare a solution containing approximately equal amounts of the (R) and (S) enantiomers (a racemic mixture). Inject this solution six times.

  • Acceptance Criteria:

    • Resolution (Rs) between the two enantiomer peaks: ≥ 1.5

    • Relative Standard Deviation (RSD) for the peak areas of six replicate injections: ≤ 2.0%

    • Tailing factor (T) for each peak: ≤ 2.0

2. Specificity:

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject a solution of the pure (R)-enantiomer.

    • Inject a solution of the pure (S)-enantiomer.

    • Spike the (R)-enantiomer sample with a known amount of the (S)-enantiomer and any known related substances.

  • Acceptance Criteria: The peak for each enantiomer should be free from interference from the blank and other impurities at its retention time. The method must be able to resolve the two enantiomers from each other and from any known impurities.

3. Linearity and Range:

  • Purpose: To establish a linear relationship between the concentration of the impurity (the (S)-enantiomer) and the analytical response.

  • Procedure: Prepare a series of at least five solutions of the (S)-enantiomer by spiking the (R)-enantiomer with varying concentrations of the (S)-enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity (e.g., 0.1% to 1.5% of the (R)-enantiomer concentration).

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.99.

    • The y-intercept should be close to zero.

4. Accuracy:

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze, in triplicate, samples of the (R)-enantiomer spiked with known concentrations of the (S)-enantiomer at a minimum of three levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

  • Acceptance Criteria: The percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.

5. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Sub-tests:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at 100% of the target impurity level on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the series of measurements in both repeatability and intermediate precision studies should be ≤ 5.0% for impurity analysis.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Purpose: To determine the lowest concentration of the (S)-enantiomer that can be reliably detected and quantified.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N = 3:1; LOQ is where S/N = 10:1.

    • Calibration Curve Method:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.

7. Robustness:

  • Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Vary critical parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% of the organic modifier).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should still be met, and the results should not be significantly impacted by the changes.

Data Summary and Interpretation

The results of the validation studies should be summarized in a clear and concise manner.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criterion
Specificity No interference at the retention times of the enantiomers. Resolution (Rs) ≥ 1.5.
Linearity (r²) ≥ 0.99
Range From LOQ to 150% of the impurity specification limit.
Accuracy (% Recovery) 90.0% - 110.0%
Precision (RSD%)
- Repeatability≤ 5.0%
- Intermediate Precision≤ 5.0%
Limit of Quantitation (LOQ) ≤ Impurity reporting threshold (e.g., ≤ 0.1%)
Robustness System suitability criteria are met under all varied conditions.

Conclusion

The validation of an HPLC method for determining the enantiomeric excess of tert-butyl (3R)-3-amino-5-methylhexanoate is a critical step in ensuring the quality and safety of the final pharmaceutical product. A systematic approach, beginning with the logical selection of a chiral stationary phase and culminating in a comprehensive validation study guided by ICH Q2(R1) principles, is essential. Polysaccharide-based and macrocyclic glycopeptide CSPs represent the most promising starting points for method development. By meticulously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and drug development professionals can establish a reliable and self-validating analytical system for the control of stereochemical purity.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. ResearchGate. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online. [Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed. [Link]

  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

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Comparative

NMR data comparison tert-butyl (3R)- vs (3S)-3-amino-5-methylhexanoate

An objective comparison of the NMR data for the enantiomers tert-butyl (3R)- and (3S)-3-amino-5-methylhexanoate requires an understanding that, in a standard achiral solvent, their spectra are identical. The differentiat...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the NMR data for the enantiomers tert-butyl (3R)- and (3S)-3-amino-5-methylhexanoate requires an understanding that, in a standard achiral solvent, their spectra are identical. The differentiation of these chiral molecules is only possible through the application of chiral auxiliaries, which induce a diastereomeric environment. This guide provides a comprehensive overview of the principles, experimental protocols, and expected spectral differences when using a chiral solvating agent (CSA) for this purpose.

The Principle of Chiral Discrimination by NMR

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, their ¹H and ¹³C NMR spectra, recorded in typical deuterated solvents like chloroform-d (CDCl₃) or DMSO-d₆, will be indistinguishable.[1] To resolve the signals of the (3R) and (3S) enantiomers, it is necessary to convert them into diastereomers, which have different physical properties and, therefore, distinct NMR spectra. This is achieved by introducing a single enantiomer of a second chiral molecule, known as a chiral auxiliary.

There are two primary NMR-based strategies for this purpose:

  • Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form a covalent bond, creating two distinct diastereomeric molecules. This method often produces significant and easily observable differences in chemical shifts. However, it requires a chemical reaction, which can be time-consuming and may require purification of the products.

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions like hydrogen bonding, π-π stacking, or dipole-dipole interactions.[2][3] The formation of these complexes leads to small but measurable differences in the chemical shifts (Δδ) of the analyte's protons and carbons.[4][5] The key advantage of using CSAs is the simplicity and speed of the method, as the agent is merely added to the NMR tube containing the analyte solution.[2][6]

For a molecule like tert-butyl 3-amino-5-methylhexanoate, which contains a primary amine and an ester group, CSAs that can interact via hydrogen bonding are particularly effective.

Predicted NMR Data in an Achiral Environment

Before attempting chiral discrimination, it is essential to assign the proton and carbon signals of the molecule in a standard achiral solvent. Below are the predicted ¹H and ¹³C NMR chemical shifts for tert-butyl 3-amino-5-methylhexanoate in CDCl₃. These values are based on standard chemical shift tables and analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Data for tert-butyl 3-amino-5-methylhexanoate in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C(CH₃)₃~1.45 (s, 9H)~28.1
C (CH₃)₃N/A~80.5
CH(CH₃)₂~0.90 (d, 6H)~22.5
CH (CH₃)₂~1.70 (m, 1H)~24.8
CH₂-CH(NH₂)~1.40 (m, 2H)~43.5
CH -NH₂~3.10 (m, 1H)~48.0
CH₂-C=O~2.35 (m, 2H)~41.0
C=ON/A~172.0
NH₂~1.60 (br s, 2H)N/A

Experimental Protocol for Chiral Discrimination using a CSA

This protocol outlines the steps for differentiating the (3R) and (3S) enantiomers using (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, a common and effective CSA.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the racemic or enantiomerically enriched tert-butyl 3-amino-5-methylhexanoate into a clean, dry NMR tube.

    • Dissolve the sample in approximately 0.6 mL of anhydrous chloroform-d (CDCl₃).

    • Record a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

  • Addition of Chiral Solvating Agent:

    • Prepare a stock solution of the CSA, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, in the same deuterated solvent.

    • Add a specific molar equivalent of the CSA to the NMR tube containing the analyte. It is common to start with a 1:1 molar ratio of CSA to analyte and optimize from there. Incremental additions (e.g., 0.5, 1.0, 1.5, 2.0 equivalents) may be necessary to achieve optimal signal separation.

    • Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[6]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C) on a high-field NMR spectrometer (400 MHz or higher is recommended to resolve small chemical shift differences).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which is crucial for accurately integrating the separated signals.

Workflow Diagram

G cluster_prep Sample Preparation cluster_csa CSA Interaction cluster_acq Data Acquisition & Analysis A Weigh Analyte (5-10 mg) B Dissolve in CDCl3 (0.6 mL) A->B C Acquire Reference ¹H NMR Spectrum B->C D Add Molar Equivalents of CSA Stock Solution C->D E Mix Thoroughly (30 seconds) D->E F Acquire ¹H NMR Spectrum of Mixture E->F G Identify Split Signals and Measure Δδ F->G H Integrate Signals to Determine Enantiomeric Ratio G->H

Caption: Experimental workflow for chiral discrimination using a CSA.

Comparative Analysis of Expected NMR Data

Upon addition of the CSA, the signals corresponding to the protons near the chiral center (C3) of the (3R) and (3S) enantiomers are expected to show the most significant differentiation. The formation of diastereomeric complexes alters the chemical environment of each enantiomer differently, leading to separate signals for the R and S forms.

The proton at the C3 position (CH-NH₂) is directly attached to the stereocenter and is most likely to exhibit the largest chemical shift non-equivalence (Δδ). Protons on adjacent carbons (CH₂-C=O and CH₂-CH) will also be affected, but to a lesser extent.

Table 2: Hypothetical ¹H NMR Data Comparison for a Racemic Mixture with a CSA

Assignment Reference Shift (δ, ppm) (3R) Enantiomer Shift (δ, ppm) (3S) Enantiomer Shift (δ, ppm) Δδ (ppm)
CH(CH₃)₂~1.70~1.71~1.700.01
CH₂-CH(NH₂)~1.40~1.42~1.400.02
CH -NH₂~3.10 ~3.18 ~3.12 0.06
CH₂-C=O~2.35~2.38~2.360.02

Note: The absolute direction of the shift (upfield or downfield) for each enantiomer depends on the specific geometry of the diastereomeric complex formed.

Principle of CSA-Analyte Interaction

The differentiation arises because the chiral solvating agent creates distinct, transient diastereomeric solvates with each enantiomer. The spatial arrangement of the analyte's functional groups relative to the CSA's aromatic and functional groups will be different for the R and S enantiomers. This leads to differential anisotropic effects and hydrogen bonding strengths, resulting in unique chemical shifts for corresponding protons in the two diastereomeric complexes.

G cluster_reactants Reactants in Solution cluster_products Transient Diastereomeric Complexes cluster_spectra Resulting NMR Spectrum racemate (3R)-Analyte (3S)-Analyte complex_r [(3R)-Analyte • CSA] Complex A racemate:r->complex_r Forms Complex A complex_s [(3S)-Analyte • CSA] Complex B racemate:s->complex_s Forms Complex B csa Chiral Solvating Agent (CSA) spectra Signal for Complex A (δ₁) Signal for Complex B (δ₂) complex_r->spectra Gives Signal δ₁ complex_s->spectra Gives Signal δ₂

Caption: Formation of distinct diastereomeric complexes leading to separate NMR signals.

Conclusion

While direct NMR analysis in an achiral solvent cannot distinguish between tert-butyl (3R)- and (3S)-3-amino-5-methylhexanoate, the use of chiral solvating agents provides a rapid and non-destructive method for their differentiation. By forming transient diastereomeric complexes, CSAs induce chemical shift non-equivalence, particularly for nuclei near the stereocenter. The protocol described allows for the qualitative identification and quantitative determination of the enantiomeric ratio of the analyte, a critical step in asymmetric synthesis and drug development. The key to a successful analysis lies in selecting an appropriate CSA and optimizing its concentration to maximize the spectral resolution of the enantiomeric signals.

References

  • Wenzel, T. J., & Wilcox, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Accounts of Chemical Research, 49(5), 999-1009*.
  • Di-Profio, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13075-13086*. [Link]

  • Singh, T., et al. (2018). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via ¹H- and ¹⁹F-NMR spectroscopic analysis. Scientific Reports, 8(1), 14352*. [Link]

  • Shukla, S. P., & Puranik, V. G. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 310-317*.
  • Zhang, G., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via ¹H NMR Spectroscopy. Scientific Reports, 7, 41783*. [Link]

  • Bolchi, C., et al. (2018). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1737-1745*. [Link]

  • Di-Profio, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Shukla, S. P., & Puranik, V. G. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Li, Z., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. ChemistrySelect, 8(7)*.
  • Rsc.org. (2013). Supporting information - The Royal Society of Chemistry. [Link]

  • Di-Maria, F., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(12), 8257-8267*. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515*. [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]

Sources

Validation

comparing tert-butyl (3R)-3-amino-5-methylhexanoate with methyl ester analogs

As a Senior Application Scientist in peptidomimetic and small-molecule drug discovery, navigating the nuances of protecting group chemistry is critical to the success of any multi-step synthetic campaign. When working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptidomimetic and small-molecule drug discovery, navigating the nuances of protecting group chemistry is critical to the success of any multi-step synthetic campaign. When working with β -amino acids—specifically the D- β -leucine derivative, (3R)-3-amino-5-methylhexanoate —the choice of C-terminal protection dictates the entire downstream synthetic strategy.

This guide provides an in-depth, objective comparison between the tert-butyl ester and methyl ester analogs of this scaffold, focusing on their physicochemical behavior, mechanistic orthogonality, and practical performance in the laboratory.

Mechanistic Causality: The Protecting Group Dilemma

In the synthesis of β -peptides or chiral small molecules, the C-terminal carboxylic acid must be masked to prevent unwanted polymerization and direct the N-terminal coupling.

The Methyl Ester Approach: Methyl (3R)-3-amino-5-methylhexanoate is sterically accessible and straightforward to synthesize via standard Fischer esterification[1]. However, its removal requires basic saponification (e.g., LiOH in aqueous THF). While the chiral center of a β3 -amino acid resides at the β -carbon (C3) and is inherently immune to direct α -epimerization, the strong basic conditions required for methyl ester hydrolysis indiscriminately cleave base-labile protecting groups like Fmoc. This completely dismantles the orthogonal protection strategy required for Solid-Phase Peptide Synthesis (SPPS).

The tert-Butyl Ester Approach: Conversely, tert-butyl (3R)-3-amino-5-methylhexanoate features a highly bulky isobutyl-like ester that provides exceptional steric shielding of the carbonyl[2]. Its defining advantage is its mechanism of deprotection: acidolysis . Treatment with Trifluoroacetic Acid (TFA) protonates the ester oxygen, leading to the expulsion of a highly stable tert-butyl cation, which rapidly eliminates to form isobutylene gas[3]. This mechanism is entirely orthogonal to base-sensitive groups (like Fmoc), allowing for chemo- and stereoselective hydrolysis without degrading the growing peptide chain[4].

Quantitative Performance & Structural Comparison

The following tables summarize the physicochemical properties and empirical performance metrics of both analogs during complex synthetic workflows.

Table 1: Physicochemical & Structural Comparison

Propertytert-Butyl (3R)-3-amino-5-methylhexanoateMethyl (3R)-3-amino-5-methylhexanoate
CAS Number 166023-29-6[2]136703-73-6[1]
Molecular Weight 201.31 g/mol 159.23 g/mol
Steric Profile Highly hindered (isobutyl + tert-butyl)Accessible (isobutyl + methyl)
Cleavage Condition Acidic (TFA / DCM)[3]Basic (LiOH / THF / H2O)
Fmoc Orthogonality Yes (Fully compatible)No (Fmoc is destroyed)

Table 2: Performance Metrics in Peptidomimetic Workflows

Metrictert-Butyl EsterMethyl EsterCausality / Scientific Insight
Deprotection Yield >95%80–85%Acidolysis is driven to absolute completion by the irreversible evolution of isobutylene gas.
Side-Chain Degradation <0.1%High RiskBasic conditions required for methyl cleavage promote the degradation of base-sensitive residues.
Reaction Time 1–2 hours4–12 hoursThe steric bulk of the β -isobutyl group slows hydroxide nucleophilic attack on the methyl ester.
Byproduct State Volatile GasSoluble LiquidGas evolution simplifies purification; requires scavengers only if electron-rich residues exist.

Visualizing the Orthogonal Strategy

The logical relationship between the choice of ester, the cleavage mechanism, and the resulting synthetic advantages/risks is mapped below.

G Start β-Amino Acid Scaffold (3R)-3-amino-5-methylhexanoate tBu tert-Butyl Ester Sterically Hindered Start->tBu t-BuOH, EDC Me Methyl Ester Sterically Accessible Start->Me MeOH, SOCl2 Acid TFA / DCM Acid-Catalyzed Cleavage tBu->Acid Base LiOH / THF / H2O Base-Catalyzed Hydrolysis Me->Base Product1 Free Carboxylic Acid + Isobutylene (Gas) Acid->Product1 Product2 Free Carboxylic Acid + Methanol Base->Product2 Advantage Orthogonal to Fmoc Preserves Base-Labile Groups Product1->Advantage Risk Risk: Fmoc Cleavage & Side-Chain Degradation Product2->Risk

Fig 1. Orthogonal deprotection pathways for tert-butyl vs. methyl ester β -amino acid derivatives.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to confirm reaction progress without relying solely on assumed kinetics.

Workflow A: Acidolytic Cleavage of tert-Butyl Ester

Objective: Isolate the free (3R)-3-amino-5-methylhexanoic acid while preserving orthogonal protecting groups.

  • Matrix Preparation: Dissolve the tert-butyl ester derivative in dry Dichloromethane (DCM) to a concentration of 0.1 M. Causality: DCM moderates the extreme acidity of neat TFA and properly solvates the hydrophobic β -isobutyl side chain.

  • Scavenger Addition: Add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) DI water. Causality: During acidolysis, the ester decomposes into a highly reactive tert-butyl cation. TIPS acts as a sacrificial hydride donor, irreversibly trapping the cation as harmless isobutane to prevent the alkylation of sensitive residues (e.g., Trp, Tyr).

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) TFA:DCM ratio. Stir at ambient temperature for 2 hours[3].

  • System Validation: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The reaction is validated as complete when the high- Rf​ ester spot completely disappears, replaced by a baseline-bound spot indicating the highly polar free amine/acid zwitterion.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the pure TFA salt of the β -amino acid.

Workflow B: Basic Saponification of Methyl Ester

Objective: Hydrolyze the methyl ester while mitigating the risk of side-chain degradation.

  • Solvent System: Dissolve the methyl ester in a 3:1:1 mixture of THF:MeOH:H2O. Causality: This specific ternary mixture ensures complete solvation of both the hydrophobic organic ester and the inorganic base, maintaining a homogeneous phase that accelerates the reaction rate.

  • Hydrolysis: Add 1.5 equivalents of Lithium hydroxide monohydrate (LiOH·H2O) at 0°C. Causality: Conducting the addition at 0°C suppresses kinetic side reactions while allowing the thermodynamically favored acyl substitution to proceed.

  • Reaction: Allow the vessel to warm to room temperature and stir for 4–6 hours.

  • System Validation: Monitor by LC-MS. The reaction is complete when the mass shifts from the ester [M+H]+≈160.2 to the free acid [M+H]+≈146.2 .

  • Quenching: Carefully acidify with 1M HCl to pH ~6. Causality: pH 6 approximates the isoelectric point of the β -amino acid, neutralizing the carboxylate while keeping the amine protonated, allowing the zwitterionic product to precipitate for easy filtration.

Conclusion & Recommendations

For modern drug discovery and SPPS applications, tert-butyl (3R)-3-amino-5-methylhexanoate is vastly superior to its methyl ester counterpart. The ability to deprotect the C-terminus via acidolysis ensures complete orthogonality with Fmoc-based N-terminal extensions. While the methyl ester may be slightly cheaper to source initially, the downstream costs associated with base-induced degradation and lower deprotection yields make it a suboptimal choice for complex syntheses.

References

  • [2] Matrix Fine Chemicals. TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE | CAS 166023-29-6. Available at:

  • [1] Sigma-Aldrich. (s)-3-amino-5-methylhexanoate. Available at:

  • [3] NIH PubMed Central. Discovery of a Novel Small Molecule Agonist Scaffold for the APJ Receptor. Available at:

  • [4] MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Available at:

Sources

Comparative

A Comparative Guide to the Reactivity of tert-Butyl (3R)-3-amino-5-methylhexanoate in Acidic vs. Basic Media

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the manipulation of protecting groups is a critical tactical element. The choice of react...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the manipulation of protecting groups is a critical tactical element. The choice of reaction conditions can dictate the success, efficiency, and purity of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of tert-butyl (3R)-3-amino-5-methylhexanoate, a key building block, in both acidic and basic environments. By understanding the distinct chemical behaviors under these opposing conditions, researchers can make more informed decisions in their synthetic strategies.

The Strategic Importance of tert-Butyl (3R)-3-amino-5-methylhexanoate

Tert-butyl (3R)-3-amino-5-methylhexanoate is a chiral β-amino ester of significant interest, particularly as a precursor in the synthesis of pharmacologically active molecules such as pregabalin, an anticonvulsant and anxiolytic agent. The molecule possesses two key functional groups: a primary amine and a tert-butyl ester. The reactivity of the tert-butyl ester is of paramount importance as its selective cleavage is often a required step in the synthetic pathway.

Reactivity in Acidic Media: A Facile and Controlled Deprotection

Under acidic conditions, the tert-butyl ester of (3R)-3-amino-5-methylhexanoate undergoes a facile cleavage to yield the corresponding carboxylic acid. This reaction is a cornerstone of its utility as a protecting group.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a unimolecular mechanism (AAL1) that leverages the exceptional stability of the tertiary carbocation intermediate.[1]

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This increases the electrophilicity of the carbonyl carbon.

  • Carbocation Formation: The key step involves the cleavage of the alkyl-oxygen bond to form a stable tert-butyl cation and the free carboxylic acid.[2][3] The stability of the tert-butyl cation is a primary driving force for this pathway.[4]

  • Fate of the tert-Butyl Cation: The tert-butyl cation can be neutralized in several ways, most commonly by reacting with a nucleophile or by eliminating a proton to form isobutylene gas.[5][6][7]

Acidic Hydrolysis Substrate tert-Butyl (3R)-3-amino-5-methylhexanoate ProtonatedEster Protonated Ester Substrate->ProtonatedEster + H+ CarboxylicAcid (3R)-3-amino-5-methylhexanoic Acid ProtonatedEster->CarboxylicAcid - t-Bu+ tBuCation tert-Butyl Cation Isobutylene Isobutylene tBuCation->Isobutylene - H+

Caption: Mechanism of Acid-Catalyzed Deprotection.

Experimental Protocol: TFA-Mediated Deprotection

A standard and highly effective method for the deprotection of the tert-butyl ester is treatment with trifluoroacetic acid.

Materials:

  • tert-Butyl (3R)-3-amino-5-methylhexanoate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tert-butyl (3R)-3-amino-5-methylhexanoate in dichloromethane (e.g., 0.1 M solution).

  • Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

Reactivity in Basic Media: General Stability and Potential for Cyclization

In stark contrast to its lability in acidic media, the tert-butyl ester group is renowned for its stability under a wide range of basic conditions. This stability is primarily due to the steric hindrance afforded by the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[8]

General Stability to Hydrolysis

Standard basic hydrolysis conditions, such as treatment with aqueous sodium hydroxide or lithium hydroxide at room temperature, are generally ineffective at cleaving the tert-butyl ester. This robustness makes the tert-butyl ester an excellent choice for protecting the carboxylic acid functionality while other transformations are carried out on the molecule under basic conditions.

While highly resistant, hydrolysis can be forced under more stringent conditions, such as using strong bases in anhydrous polar aprotic solvents at elevated temperatures. For instance, potassium tert-butoxide in DMSO has been used for the hydrolysis of hindered esters.[9] However, these conditions are often not practical or desirable in complex syntheses.

Potential Side Reaction: Lactam Formation

A critical consideration for β-amino esters under basic conditions is the potential for intramolecular cyclization to form a β-lactam.[10][11] This reaction is driven by the nucleophilic attack of the free amine onto the ester carbonyl.

Basic Conditions Substrate tert-Butyl (3R)-3-amino-5-methylhexanoate BetaLactam 4-isobutylazetidin-2-one Substrate->BetaLactam Intramolecular Cyclization Hydrolysis Hydrolysis (Slow/Forced) Substrate->Hydrolysis CarboxylicAcid (3R)-3-amino-5-methylhexanoic Acid Hydrolysis->CarboxylicAcid

Caption: Potential Pathways in Basic Media.

The propensity for lactam formation is dependent on several factors, including the strength of the base, the solvent, and the temperature. While the steric hindrance of the tert-butyl group can slow this process compared to less hindered esters (e.g., methyl or ethyl esters), it remains a potential side reaction, especially with strong, non-nucleophilic bases. Studies on similar 3-aminoalkanoates have shown that treatment with strong bases like tert-butyllithium can lead to the formation of lactams.[5][12]

Comparative Performance Data

The following table summarizes the expected reactivity and performance of tert-butyl (3R)-3-amino-5-methylhexanoate under representative acidic and basic conditions, based on established principles and data from analogous systems.

ConditionReagent(s)SolventTemperatureExpected OutcomeTypical YieldReference(s)
Acidic 50% TFA in DCMDCMRoom Temp.Deprotection to the carboxylic acid>95%[1][2]
4M HCl in DioxaneDioxaneRoom Temp.Deprotection to the carboxylic acid hydrochloride salt>90%[13]
Basic 1M NaOH (aq)THF/H₂ORoom Temp.No significant reaction<5%[8][14]
LiOH in THF/H₂OTHF/H₂ORefluxSlow hydrolysisLow to moderate[12][15]
t-BuOKDMSOElevatedPotential for hydrolysis and/or lactam formationVariable[9]

Alternative Protecting Group Strategies

The choice of a protecting group is highly dependent on the overall synthetic strategy and the presence of other functional groups. While the tert-butyl ester offers a unique set of advantages, several alternatives can be considered.

Protecting GroupLabilityKey AdvantagesKey Disadvantages
Benzyl Ester Hydrogenolysis (Pd/C, H₂)Stable to both acidic and basic conditions; orthogonal to many other groups.Not suitable for molecules containing other reducible functional groups.
Methyl/Ethyl Ester Basic Hydrolysis (e.g., LiOH)Readily prepared and generally stable to acidic conditions.Susceptible to premature cleavage under basic conditions.
Allyl Ester Pd(0)-catalyzed cleavageCleaved under very mild, neutral conditions; orthogonal to many other groups.Requires a specific palladium catalyst for removal.

Conclusion: A Tale of Two Reactivities

The reactivity of tert-butyl (3R)-3-amino-5-methylhexanoate is a clear demonstration of the power of pH in controlling chemical transformations. In acidic media, it undergoes a clean and efficient deprotection to the corresponding carboxylic acid, a reaction that is central to its use in multi-step synthesis. Conversely, its remarkable stability in basic media provides a wide window for performing other chemical modifications on the molecule without affecting the carboxylic acid moiety. However, researchers must remain vigilant to the potential for intramolecular cyclization to form a β-lactam under certain basic conditions.

By understanding these distinct reactivity profiles, chemists can strategically employ tert-butyl (3R)-3-amino-5-methylhexanoate as a valuable building block, confident in their ability to selectively unmask its functionality at the desired stage of their synthetic endeavors.

References

  • Marcantoni, E., et al. (2001). An Efficient Procedure for the Diastereoselective Dehydration of β-Hydroxy Carbonyl Compounds by CeCl3·7H2O/NaI System. Organic Letters, 2(12), 1791-1793.
  • Arkat USA, Inc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA, Inc.[Link]

  • Lund, H., & Hammerich, O. (2001). Organic Electrochemistry, Revised and Expanded. CRC Press.
  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Science Madness. (2016). Difficult hydrolysis of an hindered ester. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • MDPI. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. [Link]

  • Diva Portal. (2019). Synthesis of proteophenes that can be utilized as fluorescent ligands for biological targets. [Link]

  • Wyzant. (2019). Is the t-butyl carbocation more stable than the benzyl carbocation?[Link]

  • LOCKSS. (2002). SELECTIVE SYNTHESIS OF β-AMINO ESTERS AND β- LACTAMS BY RHODIUM-CATALYZED REFORMATSKY- TYPE REACTION. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids. [Link]

  • Thieme. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. [Link]

  • Stack Exchange. (2017). Is the t-butyl carbocation more stable than the benzyl carbocation?[Link]

  • ACS Publications. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

  • ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

  • Organic Syntheses. (n.d.). 2. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bases. [Link]

  • Scite. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Banik, B. K., & Troisi, L. (2011). Novel and Recent Synthesis and Applications of β-Lactams. International journal of molecular sciences, 12(5), 3216–3256.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Safe Handling of Tert-butyl (3R)-3-amino-5-methylhexanoate

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides an in-depth, experience-driven protocol for...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides an in-depth, experience-driven protocol for handling tert-butyl (3R)-3-amino-5-methylhexanoate (CAS No. 166023-29-6).[1][2] This compound, while essential for specific synthetic pathways, presents hazards that require meticulous planning and execution to mitigate risk. Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring the integrity of your research and the well-being of your team.

The fundamental principle of laboratory safety, as codified by the Occupational Safety and Health Administration (OSHA), is the implementation of a comprehensive Chemical Hygiene Plan (CHP).[3][4] This document is not a static checklist but a dynamic framework for assessing and controlling hazards. This guide serves as a specialized module within that framework, tailored to the specific risks of tert-butyl (3R)-3-amino-5-methylhexanoate.

Based on available safety data, this compound is classified under GHS07 (Harmful/Irritant) with the signal word "Warning".[5] The primary hazards are:

  • H302: Harmful if swallowed[5].

  • H315: Causes skin irritation[5].

  • H319: Causes serious eye irritation[5].

  • H335: May cause respiratory irritation[5].

The presence of a primary aliphatic amine functional group suggests a potential for skin sensitization and corrosive action upon prolonged contact.[6] Therefore, our protocols are designed with a high degree of caution.

Part 1: The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Its effectiveness is predicated on the prior implementation of robust engineering and administrative controls.

  • Engineering Controls : The primary engineering control for this compound is a certified chemical fume hood. The potential for respiratory irritation (H335) and the characteristic strong odors of aliphatic amines necessitate that all weighing, handling, and transfer operations be conducted within a fume hood to control vapors and potential aerosols at the source.[6][7]

  • Administrative Controls : These are the procedural safeguards that underpin a safe environment.

    • Standard Operating Procedures (SOPs) : A detailed, substance-specific SOP for handling tert-butyl (3R)-3-amino-5-methylhexanoate must be written and approved.

    • Training : All personnel must be trained on this SOP, the specific hazards of the chemical, and emergency procedures before they are authorized to handle it.[8][9] Training records must be maintained.[8]

    • Labeling : All primary and secondary containers must be clearly labeled in accordance with OSHA's Hazard Communication Standard, including the chemical name and appropriate hazard warnings.[10]

    • Restricted Access : Designate specific laboratory areas for handling this compound to prevent cross-contamination.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following table summarizes the mandatory PPE for handling tert-butyl (3R)-3-amino-5-methylhexanoate.

Protection Type Specific Recommendations Rationale & Standard
Eye and Face Chemical safety goggles with side shields. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., large-scale transfers, reaction quenching).Protects against splashes and aerosols that cause serious eye irritation (H319). Must meet ANSI Z87.1 or European EN 166 standards.[11][12]
Hand Protection Nitrile rubber gloves.Provides excellent protection against a wide variety of chemicals, including aliphatic amines and esters. Check manufacturer's compatibility data. A minimum thickness of >0.11 mm is recommended.[12][13]
Body Protection Flame-resistant (FR) lab coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>100g) or during splash-prone operations.Protects against skin irritation (H315) from incidental contact. Standard lab coats are the minimum requirement.[12]
Respiratory Not required when working within a certified chemical fume hood. For emergency situations (e.g., spills) or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is necessary.Protects against respiratory irritation (H335). Respirator use must comply with a formal respiratory protection program as outlined by OSHA (29 CFR 1910.134).[11]

Part 3: Operational and Disposal Plan

A systematic workflow is crucial for minimizing exposure and ensuring safety from receipt of the chemical to its final disposal.

Safe Handling Workflow

The following diagram outlines the critical steps for a safe operational workflow.

cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal RiskAssessment 1. Conduct Risk Assessment (Review SDS & SOP) VerifyControls 2. Verify Engineering Controls (Fume Hood Certification) RiskAssessment->VerifyControls DonPPE 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) VerifyControls->DonPPE Weighing 4. Weigh/Transfer Chemical (Inside Fume Hood) DonPPE->Weighing Experiment 5. Perform Experiment (Maintain Containment) Weighing->Experiment Decontaminate 6. Decontaminate Surfaces & Glassware Experiment->Decontaminate Spill Spill or Exposure? Experiment->Spill WasteSeg 7. Segregate Hazardous Waste (Chemical & Contaminated PPE) Decontaminate->WasteSeg DoffPPE 8. Doff PPE Correctly WasteSeg->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands Spill->Decontaminate No EmergencyProc Execute Emergency Protocol (Evacuate, Alert, First Aid) Spill->EmergencyProc Yes

Caption: Workflow for Safe Handling of tert-butyl (3R)-3-amino-5-methylhexanoate.

Step-by-Step Procedures
  • Receiving and Storage : Upon receipt, inspect the container for damage. Store the chemical in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[7][14] Ensure the container is tightly closed.

  • Handling :

    • Before handling, wash hands and don the appropriate PPE as outlined in the table above.

    • Perform all manipulations inside a chemical fume hood to prevent inhalation of vapors.[6]

    • Avoid any action that could generate dust or aerosols.[15]

    • Use compatible tools (e.g., stainless steel or glass).

    • Do not eat, drink, or smoke in the handling area.[5]

  • Spill Response :

    • Small Spill (<50 mL/g) : While wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.[15]

    • Large Spill : Evacuate the area immediately. Alert laboratory personnel and contact the designated emergency response team.

  • First Aid :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][16]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Segregation : All materials contaminated with tert-butyl (3R)-3-amino-5-methylhexanoate, including excess reagent, absorbent materials from spills, and disposable PPE (gloves, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.[17]

  • Containerization : Use a chemically resistant, sealable container. Keep the container closed except when adding waste.

  • Disposal : Arrange for pickup and disposal through your institution's licensed environmental disposal service. Adhere to all local, state, and federal regulations for chemical waste. Do not pour down the drain.[17]

By integrating these protocols into your daily laboratory operations, you build a robust safety culture that protects your most valuable assets: your team and your research.

References

  • TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE | CAS 166023-29-6 . Matrix Fine Chemicals. Available from: [Link]

  • The OSHA Laboratory Standard . Lab Manager. Available from: [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • The Occupational Safety & Health Administration (OSHA) Guidelines . California Health Sciences University. Available from: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog. Available from: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available from: [Link]

  • Amines, Aliphatic (2010) . NIOSH Manual of Analytical Methods. Available from: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Part D . European Chemicals Agency (ECHA). Available from: [Link]

  • Updated Guidance published – Qualitative Risk Characterisation for Human Health . European Chemicals Agency (ECHA). Available from: [Link]

  • Material Safety Data Sheet - Cyclo aliphatic amines . Tri-iso. Available from: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment . European Chemicals Agency (ECHA). Available from: [Link]

  • How to prepare a downstream user chemical safety report . European Chemicals Agency (ECHA). Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Available from: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15 . EUR-Lex. Available from: [Link]

  • Safety Data Sheet: Amino acid . Carl ROTH. Available from: [Link]

  • MSDS of tert-butyl rel-(3aS,5s,6aR)-5-(methylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate . Capot Chemical. Available from: [Link]

  • Safety Data Sheet: Amino acid . Carl ROTH. Available from: [Link]

  • UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. Available from: [Link]

  • TEST KIT Instructions Aliphatic Amines . SKC Ltd. Available from: [Link]

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